molecular formula C16H9FN2O2 B4105918 2-cyanobenzyl 4-cyano-2-fluorobenzoate

2-cyanobenzyl 4-cyano-2-fluorobenzoate

Cat. No.: B4105918
M. Wt: 280.25 g/mol
InChI Key: NECQCXTXLZBZRV-UHFFFAOYSA-N
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Description

2-cyanobenzyl 4-cyano-2-fluorobenzoate is a synthetic benzoate ester of interest in advanced chemical research and development. This compound features both cyano and fluorine functional groups, which are known to be valuable in modulating the properties of more complex molecules. Its structure suggests potential application as a key synthetic intermediate or building block in organic synthesis, particularly in the development of pharmaceutical candidates and other specialty chemicals. The presence of the 4-cyano-2-fluorobenzoyl moiety is a motif found in compounds investigated for various biological activities . As a building block, it can be used to construct more complex molecular architectures for use in medicinal chemistry, materials science, and as a precursor for further chemical transformations. Researchers can utilize this compound to introduce specific steric and electronic properties into target molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption. Please note: The specific CAS number, molecular formula, molecular weight, and detailed physical properties (e.g., melting point, boiling point) for this exact compound were not available in the search results and must be confirmed and added from the product's Certificate of Analysis (CoA).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-cyanophenyl)methyl 4-cyano-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-15-7-11(8-18)5-6-14(15)16(20)21-10-13-4-2-1-3-12(13)9-19/h1-7H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECQCXTXLZBZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=C(C=C2)C#N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-cyanobenzyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a detailed synthetic protocol, and the prospective applications of the novel ester, 2-cyanobenzyl 4-cyano-2-fluorobenzoate. As a molecule incorporating multiple reactive functional groups—two nitrile moieties, a fluorine substituent, and an ester linkage distributed across two aromatic rings—it stands as a promising candidate for advanced applications in medicinal chemistry, agrochemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's synthesis and chemical behavior based on the well-established characteristics of its constituent precursors, 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol/bromide.

Introduction and Rationale

The strategic combination of fluorinated and cyanated aromatic structures is a cornerstone of modern molecular design, imparting unique electronic properties, metabolic stability, and binding capabilities to bioactive compounds. The target molecule, this compound, is an exemplar of this design philosophy. It is an ester formed from 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. The acid moiety is a substituted benzoic acid derivative, where the electron-withdrawing fluorine and cyano groups are expected to influence the reactivity of the carboxylic acid and the aromatic ring. The alcohol part, 2-cyanobenzyl alcohol, contributes another aromatic ring and a nitrile group, presenting additional sites for chemical modification.

The confluence of these functionalities in a single molecule suggests a rich and varied reactivity profile, making it a versatile intermediate for the synthesis of more complex chemical entities. This guide will, therefore, extrapolate from the known properties of its precursors to provide a robust predictive model for the synthesis, properties, and reactivity of this novel ester.

Predicted Physicochemical and Spectroscopic Properties

While empirical data for this compound is not yet available in the literature, we can predict its core properties based on its constituent parts.

Physicochemical Data

The following table summarizes the known properties of the precursor molecules and the predicted properties of the target ester.

Property4-Cyano-2-fluorobenzoic Acid2-Cyanobenzyl AlcoholThis compound (Predicted)
CAS Number 164149-28-43535-07-9Not Assigned
Molecular Formula C₈H₄FNO₂C₈H₇NOC₁₆H₉FN₂O₂
Molecular Weight 165.12 g/mol 133.15 g/mol 280.26 g/mol
Appearance White to off-white crystalline solidNot availablePredicted to be a solid at room temperature
Melting Point 214-219 °CNot availablePredicted to be a high-melting solid
Solubility Slightly soluble in waterSoluble in polar organic solventsPredicted to be soluble in common organic solvents like DCM, THF, and ethyl acetate
Predicted Spectroscopic Data

A detailed spectroscopic analysis is crucial for the characterization of this compound. The following are the predicted key spectral features:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings, likely in the range of 7.5-8.5 ppm. A characteristic singlet for the benzylic protons (-CH₂-) of the 2-cyanobenzyl group is predicted to appear around 5.4-5.6 ppm.

  • ¹³C NMR: The spectrum will be characterized by signals for the two distinct cyano carbons (-C≡N) at approximately 115-120 ppm and the ester carbonyl carbon (-COO-) around 160-165 ppm. The aromatic carbons will resonate in the 110-140 ppm region, with the carbon attached to the fluorine showing a characteristic coupling.

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the C≡N stretching of the two nitrile groups (around 2230 cm⁻¹), the C=O stretching of the ester group (around 1720-1740 cm⁻¹), and the C-O stretching of the ester (around 1250-1300 cm⁻¹). The C-F stretching will appear in the 1100-1200 cm⁻¹ region.

Synthesis and Purification

The synthesis of this compound can be approached through several established esterification methods. The choice of method will depend on the desired scale and the need to avoid harsh conditions that could affect the nitrile groups.

Proposed Synthetic Pathways

Two primary, reliable methods are proposed for the synthesis of the target ester:

Method A: Steglich Esterification

This method is favored for its mild reaction conditions, which are well-suited for substrates with sensitive functional groups. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3]

Method B: Williamson Ether Synthesis Analogue (from 2-Cyanobenzyl Bromide)

An alternative route involves the reaction of the sodium or potassium salt of 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl bromide.[4][5] This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent.

The following diagram illustrates the proposed Steglich esterification pathway.

// Reactants acid [label="4-Cyano-2-fluorobenzoic Acid"]; alcohol [label="2-Cyanobenzyl Alcohol"];

// Reagents reagents [label="DCC or EDC, cat. DMAP\nDCM or THF, rt", shape=plaintext, fontcolor="#34A853"];

// Product product [label="this compound"];

// Reaction acid -> reagents [arrowhead=none]; alcohol -> reagents [arrowhead=none]; reagents -> product [label="Esterification"]; }

Caption: Proposed Steglich esterification for the synthesis of the target ester.
Detailed Experimental Protocol (Steglich Esterification)

The following protocol provides a step-by-step methodology for the synthesis of this compound via Steglich esterification.

Materials:

  • 4-Cyano-2-fluorobenzoic acid (1.0 eq)

  • 2-Cyanobenzyl alcohol (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-cyano-2-fluorobenzoic acid (1.0 eq) and 2-cyanobenzyl alcohol (1.05 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Predicted Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The following diagram outlines the potential reactive sites.

Reactivity_Profile molecule {Ester Linkage | Cyano Group (on benzoate) | Fluorine | Cyano Group (on benzyl)} hydrolysis Hydrolysis molecule:ester->hydrolysis nuc_sub Nucleophilic Aromatic Substitution molecule:fluoro->nuc_sub reduction Reduction molecule:cyano1->reduction molecule:cyano2->reduction cycloaddition Cycloaddition molecule:cyano1->cycloaddition molecule:cyano2->cycloaddition

Caption: Predicted reactive sites on this compound.
  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzoate ring is activated towards SNAr by the ortho-cyano and para-ester groups. This allows for the introduction of various nucleophiles at this position.

  • Reactions of the Nitrile Groups: Both cyano groups can undergo a variety of transformations. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles.

Potential Applications

The structural motifs present in this compound suggest its utility as a key intermediate in several areas of chemical research and development:

  • Pharmaceuticals: The presence of a fluorinated aromatic ring and nitrile groups are common features in many modern pharmaceuticals. This compound could serve as a scaffold for the synthesis of novel kinase inhibitors, enzyme inhibitors, or other therapeutic agents.[3]

  • Agrochemicals: Fluorinated and cyanated compounds are also prevalent in the agrochemical industry, often exhibiting enhanced potency and metabolic stability. This ester could be a precursor to new herbicides, fungicides, or insecticides.

  • Materials Science: The rigid, aromatic structure and the polar nitrile groups suggest potential applications in the development of novel liquid crystals, polymers, or other advanced materials with specific electronic and thermal properties.

Safety and Handling

A formal Safety Data Sheet (SDS) for this compound is not available. However, based on the known hazards of its precursors, the following precautions are recommended:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Toxicity: The precursors are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Similar toxicity is expected for the ester product.

Conclusion

This compound represents a promising, yet-to-be-explored chemical entity with significant potential as a versatile building block in organic synthesis. This technical guide provides a foundational, predictive framework for its synthesis, characterization, and reactivity, based on the established chemistry of its precursors. The mild and efficient Steglich esterification is proposed as a primary synthetic route. The rich functionality of the target molecule opens avenues for the development of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. It is our hope that this guide will stimulate further research into the properties and applications of this intriguing molecule.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Nptel. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Green, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(45), 28253-28262. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Sciencemadness.org. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]

  • Chemicuss. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0148272A1 - Process for producing optically active benzyl alcohol compounds.
  • Google Patents. (n.d.). EP1004574B1 - Process for producing cyanobenzyl compounds.
  • PubChem. (n.d.). p-Cyanobenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • ResearchGate. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Cyanobenzyl bromide. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Retrieved from [Link]

  • Macmillan Group. (n.d.). Deoxycyanation of Alkyl Alcohols. Retrieved from [Link]

  • Stenutz. (n.d.). p-cyanobenzyl alcohol. Retrieved from [Link]

Sources

A Technical Guide to 4-Cyano-2-fluorobenzoic Acid: A Key Intermediate for the Synthesis of Specialized Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds serve as indispensable building blocks. The strategic introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these critical synthons, 4-Cyano-2-fluorobenzoic Acid has emerged as a versatile and highly valuable intermediate. Its unique trifunctional arrangement—a carboxylic acid for derivatization, a nitrile group as a versatile chemical handle, and a fluorine atom for modulating electronic properties—makes it a sought-after precursor in the synthesis of complex pharmaceutical agents and advanced materials.[1][2]

Core Properties of 4-Cyano-2-fluorobenzoic Acid

4-Cyano-2-fluorobenzoic acid is typically a white to off-white crystalline solid, stable under standard laboratory conditions.[1] Its key physicochemical properties are summarized below, providing a foundational dataset for its application in synthetic workflows.

PropertyValueSource(s)
CAS Number 164149-28-4[2][3]
Molecular Formula C₈H₄FNO₂[1][2][3][4]
Molecular Weight 165.12 g/mol [1][3][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 214-220 °C[1][2][5]
Purity Typically >97%[5][6]
InChI Key KEJMSTJTAWACNI-UHFFFAOYSA-N[2][5]
SMILES OC(=O)C1=C(F)C=C(C=C1)C#N[2][5]

Synthesis of 4-Cyano-2-fluorobenzoic Acid

The synthesis of 4-Cyano-2-fluorobenzoic acid is a multi-step process that demands precise control over reaction conditions. While several routes exist, a common industrial approach involves the transformation of a substituted toluene derivative. Oxidation of the methyl group on a cyanotoluene precursor is a critical step, which can present challenges in terms of yield and purification.[7]

One established pathway begins with a 2-R-substituted 4-nitrotoluene, proceeding through reduction, diazotization, cyanation, and finally, oxidation.[7] The rationale for this sequence is to install the less robust cyano group after the more aggressive reaction steps have been completed, thereby preserving its integrity.

Below is a generalized workflow illustrating a common synthetic strategy.

cluster_0 Synthesis of 4-Cyano-2-fluorobenzoic Acid Start 2-Fluoro-4-nitrotoluene Step1 Reduction of Nitro Group (e.g., Fe/HCl or H₂/Pd/C) Start->Step1 [1] Intermediate1 4-Amino-2-fluorotoluene Step1->Intermediate1 Step2 Sandmeyer Reaction: 1. Diazotization (NaNO₂/HCl) 2. Cyanation (CuCN) Intermediate1->Step2 [2] Intermediate2 2-Fluoro-4-cyanotoluene Step2->Intermediate2 Step3 Oxidation of Methyl Group (e.g., KMnO₄ or RuO₄ catalysis) Intermediate2->Step3 [3] Product 4-Cyano-2-fluorobenzoic Acid Step3->Product

Caption: Generalized synthetic workflow for 4-Cyano-2-fluorobenzoic Acid.

Expert Insights on Synthesis:
  • Step 1 (Reduction): The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd/C) is a clean method, but for scale-up operations, metal/acid combinations like Fe/HCl can be more cost-effective.

  • Step 2 (Sandmeyer Reaction): This classic transformation is highly reliable for converting an amino group to a nitrile. Temperature control during diazotization (typically 0-5 °C) is paramount to prevent the diazonium salt from decomposing prematurely.

  • Step 3 (Oxidation): The oxidation of the methyl group in the presence of a nitrile and a fluorine atom can be challenging.[7] Strong oxidants like potassium permanganate (KMnO₄) are effective but can sometimes lead to over-oxidation or side reactions. Catalytic methods using ruthenium tetroxide (RuO₄) can be more selective but require careful control due to the catalyst's reactivity and cost.[8]

Proposed Synthesis of 2-cyanobenzyl 4-cyano-2-fluorobenzoate

With 4-cyano-2-fluorobenzoic acid in hand, the synthesis of the target ester, this compound, can be achieved via standard esterification protocols. The reaction involves coupling the carboxylic acid with 2-cyanobenzyl alcohol. Due to the moderate reactivity of the reactants, a direct thermal esterification (Fischer esterification) would likely require harsh conditions. Therefore, the use of a chemical coupling agent is the preferred, more reliable method.

Recommended Protocol: Carbodiimide-Mediated Esterification

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester bond formation under mild conditions.

Materials:

  • 4-Cyano-2-fluorobenzoic acid

  • 2-Cyanobenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-cyano-2-fluorobenzoic acid (1.0 eq) and 2-cyanobenzyl alcohol (1.0-1.2 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure this compound.

cluster_1 Proposed Esterification Workflow ReactantA 4-Cyano-2-fluorobenzoic Acid Reaction Coupling Reaction ReactantA->Reaction ReactantB 2-Cyanobenzyl Alcohol ReactantB->Reaction Reagents DCC, DMAP Anhydrous DCM, 0°C to RT Reagents->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: DCC/DMAP-mediated synthesis of the target ester.

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is essential.

  • 4-Cyano-2-fluorobenzoic Acid: This compound is classified as an acute toxicant if swallowed and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4]

  • 2-Cyanobenzoic Acid (related precursor): This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also an irritant to the skin, eyes, and respiratory system.[9][10]

  • DCC: Dicyclohexylcarbodiimide is a potent sensitizer and can cause severe allergic reactions upon skin contact. It is also corrosive and toxic.

Mandatory Safety Precautions:

  • Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).[11]

  • Avoid inhalation of dust and vapors.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][9]

The following table summarizes the key hazard classifications.

CompoundGHS Hazard StatementsPrecautionary Statements
4-Cyano-2-fluorobenzoic Acid H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)P261, P280, P301+P312, P302+P352, P305+P351+P338[4]
2-Cyanobenzoic Acid H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315, H319, H335P261, P280, P304+P340, P305+P351+P338[9]
INTERLINE 1064 PART B (Illustrative of organic peroxides/corrosives) H302, H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H335, H373 (May cause damage to organs through prolonged exposure), H411 (Toxic to aquatic life)P260, P273, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338[12]

Note: The data for "INTERLINE 1064 PART B" is included to provide a broader context of hazards associated with reactive organic chemicals, as a direct, comprehensive SDS for the target ester is unavailable.

Conclusion

4-Cyano-2-fluorobenzoic acid stands as a cornerstone intermediate for accessing complex, fluorinated molecules. While its own synthesis requires careful management of potent chemical transformations, its utility in subsequent reactions is well-established. The proposed carbodiimide-mediated protocol for synthesizing this compound represents a reliable and mild method for obtaining this novel ester, providing a clear pathway for researchers in exploratory chemistry. Adherence to rigorous safety protocols is non-negotiable when handling these potent chemical entities. This guide serves as a foundational resource, blending established data with expert-driven insights to empower innovation in the laboratory.

References

  • Akzo Nobel Coatings Ltd. (n.d.). Safety Data Sheet: INTERLINE 1064 PART B.
  • Sigma-Aldrich. (n.d.). 2-cyano-4-fluorobenzoic acid | 1214369-42-2.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Cyanobenzoic acid.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Cyano-2-fluorobenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Cyanobenzoic acid.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet: Benzoic acid, 4-cyano-.
  • Sigma-Aldrich. (n.d.). 4-Cyano-2-fluorobenzoic acid 97% | 164149-28-4.
  • Guidechem. (n.d.). 4-CYANO-2-FLUOROBENZOIC ACID | 164149-28-4.
  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • CymitQuimica. (n.d.). CAS 105942-09-4: 2-Fluoro-4-cyanobenzyl bromide.
  • Thermo Fisher Scientific. (n.d.). 4-Cyano-2-fluorobenzoic acid, 98%.
  • Sigma-Aldrich. (n.d.). 4-Cyano-2-fluorobenzoic acid 97% | 164149-28-4.
  • Santa Cruz Biotechnology. (n.d.). 4-Cyano-2-fluorobenzoic acid | CAS 164149-28-4.
  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities.
  • TCI EUROPE N.V. (n.d.). 4-Cyano-2-fluorobenzoic Acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

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A Spectroscopic Guide to 2-cyanobenzyl 4-cyano-2-fluorobenzoate: A Detailed Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-cyanobenzyl 4-cyano-2-fluorobenzoate, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the underlying principles that govern the spectral characteristics of this compound. The information presented herein is a predictive analysis based on the spectroscopic data of its constituent fragments and established principles of chemical spectroscopy.

Molecular Structure and its Spectroscopic Implications

The structure of this compound comprises two substituted benzene rings linked by an ester functional group. This arrangement dictates a unique electronic environment for each atom, which is reflected in its spectroscopic signatures. Understanding the interplay of the electron-withdrawing cyano (-CN) and fluoro (-F) groups, and the ester linkage is paramount to interpreting its spectra.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both rings and the methylene protons of the benzyl group. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃ at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2dd1HProton ortho to both carbonyl and fluoro group
~ 7.8 - 7.9m2HProtons on the 4-cyano-2-fluorobenzoyl ring
~ 7.7 - 7.8d1HProton on the 2-cyanobenzyl ring
~ 7.5 - 7.6t1HProton on the 2-cyanobenzyl ring
~ 7.3 - 7.4t1HProton on the 2-cyanobenzyl ring
~ 7.2 - 7.3d1HProton on the 2-cyanobenzyl ring
~ 5.4s2HMethylene protons (-CH₂-)

Interpretation:

The protons on the 4-cyano-2-fluorobenzoyl moiety are expected to be downfield due to the electron-withdrawing nature of the cyano and fluoro groups, and the ester carbonyl. The proton positioned between the fluorine and the ester will likely be the most deshielded. The protons on the 2-cyanobenzyl ring will exhibit a more complex splitting pattern. The methylene protons, being adjacent to an electron-withdrawing ester oxygen and an aromatic ring, are predicted to appear as a singlet around 5.4 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃ at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 164Ester Carbonyl Carbon (C=O)
~ 160 (d, ¹JCF ≈ 250 Hz)Carbon bearing Fluorine
~ 135 - 140Aromatic Quaternary Carbons
~ 132 - 134Aromatic CH Carbons
~ 128 - 130Aromatic CH Carbons
~ 115 - 120Cyano Carbons (C≡N)
~ 110 - 115Aromatic Quaternary Carbons
~ 65Methylene Carbon (-CH₂-)

Interpretation:

The ester carbonyl carbon is expected to resonate at a significantly downfield chemical shift (~164 ppm). The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The two cyano carbons will have characteristic shifts in the 115-120 ppm region. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts determined by the substitution pattern. The methylene carbon of the benzyl group is anticipated around 65 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent peak (δ 77.16 ppm) can be used for chemical shift calibration.[1]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the nitrile, ester, and fluoroaromatic moieties.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2230 - 2220Strong, SharpC≡N Stretch (Nitrile)
~ 1740 - 1720Strong, SharpC=O Stretch (Ester)[2]
~ 1600, 1480MediumAromatic C=C Stretch
~ 1300 - 1250StrongAsymmetric C-O-C Stretch (Ester)[3]
~ 1150 - 1100StrongSymmetric C-O-C Stretch (Ester)[3]
~ 1250 - 1100StrongC-F Stretch

Interpretation:

The most prominent and diagnostic peaks in the IR spectrum will be the strong, sharp absorption of the two cyano groups around 2230-2220 cm⁻¹ and the strong, sharp carbonyl stretch of the ester group around 1730 cm⁻¹.[4][5] The presence of two strong C-O stretching bands in the 1300-1100 cm⁻¹ region is also characteristic of an ester.[3] The C-F stretch will likely appear as a strong band in the fingerprint region. Aromatic C-H stretches will be observed just above 3000 cm⁻¹.[6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For solution-state IR, a solution in a suitable solvent (e.g., chloroform) can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
~ 280Molecular Ion (M⁺)
~ 164[C₈H₃FNO₂]⁺ (4-cyano-2-fluorobenzoyl cation)
~ 116[C₈H₆N]⁺ (2-cyanobenzyl cation)
~ 146[C₈H₄NO₂]⁺ (from cleavage of the benzyl group)
~ 89[C₇H₅]⁺ (tropylium ion from benzyl fragment)

Interpretation:

The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (~280 g/mol ). Under electron ionization (EI), the molecule is expected to fragment primarily at the ester linkage. The two major fragmentation pathways would lead to the formation of the 4-cyano-2-fluorobenzoyl cation (m/z ~164) and the 2-cyanobenzyl cation (m/z ~116). Further fragmentation of the benzyl cation could lead to the formation of a tropylium ion (m/z ~89).

G cluster_0 Mass Spectrometry Fragmentation M This compound (M⁺, m/z ≈ 280) F1 4-cyano-2-fluorobenzoyl cation [C₈H₃FNO₂]⁺ (m/z ≈ 164) M->F1 α-cleavage F2 2-cyanobenzyl cation [C₈H₆N]⁺ (m/z ≈ 116) M->F2 α-cleavage F3 Tropylium ion [C₇H₅]⁺ (m/z ≈ 89) F2->F3 - HCN

Figure 2: Predicted Fragmentation Pathway in Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or a similar detector records the abundance of each ion.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and proposed experimental protocols, offer a robust framework for the characterization of this and structurally related molecules. The synergistic use of these spectroscopic techniques provides a high degree of confidence in structural elucidation and purity assessment, which are critical aspects of research and development in the chemical and pharmaceutical sciences.

References

  • ChemicalBook. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum.
  • ChemicalBook. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR spectrum.
  • ChemicalBook. 2-Cyano-4-fluorobenzoic acid(1214369-42-2) 1H NMR spectrum.
  • Arkat USA.
  • Rasayan J. Chem. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.
  • Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Sigma-Aldrich. 4-Cyano-2-fluorobenzoic acid 97 164149-28-4.
  • SciSpace.
  • PubChem. 2-Cyanobenzoic acid | C8H5NO2 | CID 138061.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • Oregon St
  • NIST. Benzoic acid, 4-cyano-, methyl ester.
  • University of Calgary. Ch20: Spectroscopic Analysis : Esters.
  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.
  • PMC.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • University of Victoria. Table of Characteristic IR Absorptions.

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mass spectrometry of 2-cyanobenzyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-cyanobenzyl 4-cyano-2-fluorobenzoate

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel chemical entities is paramount. This compound is a molecule of interest, representing a class of complex aromatic esters that serve as crucial intermediates in the synthesis of pharmaceuticals and specialty chemicals. Its structure, featuring two nitrile groups, a fluorine substituent, and an ester linkage, presents a unique analytical challenge and opportunity. This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this compound. As Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causal relationships that govern ionization and fragmentation, offering a self-validating framework for researchers, scientists, and drug development professionals to confidently characterize this and structurally related molecules.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential before undertaking any mass spectrometric analysis. The key functional groups—ester, aromatic rings, nitriles, and fluorine—are the primary determinants of its ionization efficiency and subsequent fragmentation pathways.

Caption: Chemical structure of this compound.

Table 1: Molecular Properties and Theoretical High-Resolution Mass Data

Property Value Source/Calculation
Molecular Formula C₁₆H₉FN₂O₂ Calculated
Average Molecular Weight 280.26 g/mol Calculated
Monoisotopic Mass 280.0648 Da Calculated
Theoretical [M+H]⁺ 281.0726 Da Calculated
Theoretical [M+Na]⁺ 303.0545 Da Calculated
Theoretical [M+K]⁺ 319.0285 Da Calculated

| Theoretical [M-H]⁻ | 279.0570 Da | Calculated |

Ionization Strategy: Electrospray Ionization (ESI)

Given the polarity imparted by the ester and nitrile functionalities, Electrospray Ionization (ESI) is the method of choice for generating gas-phase ions of this compound with minimal fragmentation in the source. The presence of multiple heteroatoms provides sites for protonation or deprotonation.

  • Positive Ion Mode (+ESI): In the presence of a protic solvent (e.g., methanol, water) and an acid modifier (e.g., formic acid), the most probable species observed will be the protonated molecule, [M+H]⁺ . The likely sites of protonation are the nitrile nitrogens or the ester carbonyl oxygen. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also highly probable, especially if glass vials or trace alkali metal salts are present in the sample or mobile phase.

  • Negative Ion Mode (-ESI): While the molecule lacks a highly acidic proton, deprotonation to form [M-H]⁻ is possible under basic conditions, though it may be less efficient than positive mode ionization. A more likely event in negative mode for a molecule with electron-withdrawing groups is electron capture, forming the radical anion [M]⁻˙ . The unique properties of fluorinated compounds can also influence ESI efficiency, often linked to their surface activity in the ESI droplet.[1]

Tandem Mass Spectrometry (MS/MS): Elucidating Fragmentation Pathways

Collision-Induced Dissociation (CID) of the precursor ion (e.g., [M+H]⁺) provides the structural fingerprint of the molecule. The fragmentation pattern is governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

Proposed Fragmentation in Positive Ion Mode ([M+H]⁺)

The ester linkage is the most labile bond in the protonated molecule and is expected to be the primary site of fragmentation.[2][3] Cleavage can occur on either side of the ester oxygen, leading to two major, diagnostic product ions.

Positive_Mode_Fragmentation cluster_precursor Precursor Ion cluster_pathwayA Pathway A: Acyl-Oxygen Cleavage cluster_pathwayB Pathway B: Alkyl-Oxygen Cleavage M_H [M+H]⁺ m/z = 281.07 FragA 4-cyano-2-fluorobenzoyl cation C₈H₄FNO⁺ m/z = 148.02 M_H->FragA LossA Neutral Loss: 2-cyanobenzyl alcohol C₈H₇NO M_H->LossA FragB 2-cyanobenzyl cation C₈H₆N⁺ m/z = 116.05 M_H->FragB LossB Neutral Loss: 4-cyano-2-fluorobenzoic acid C₈H₄FNO₂ M_H->LossB FragB_further [C₇H₆]⁺ or similar m/z = 90.05 FragB->FragB_further -HCN

Caption: Proposed primary fragmentation pathways for [M+H]⁺ in positive ESI-MS/MS.

  • Pathway A (Acyl-Oxygen Cleavage): This is often the most favorable fragmentation route for esters. It involves cleavage of the C-O bond, retaining the charge on the acyl portion. This generates the 4-cyano-2-fluorobenzoyl cation at m/z 148.02 . This ion is highly stabilized by the aromatic ring.

  • Pathway B (Alkyl-Oxygen Cleavage): This pathway involves cleavage of the O-CH₂ bond, with charge retention on the benzyl fragment. This produces the 2-cyanobenzyl cation at m/z 116.05 . Aromatic systems often produce strong molecular ion peaks due to their stability.[3][4] This fragment may undergo further loss of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 90.05.

Proposed Fragmentation in Negative Ion Mode ([M-H]⁻)

In negative mode, the fragmentation of deprotonated benzoate esters often mirrors that of deprotonated benzoic acids, where decarboxylation is a dominant pathway.[5][6]

Negative_Mode_Fragmentation M_H_neg [M-H]⁻ m/z = 279.06 Frag_decarboxylated Decarboxylated Anion [M-H-CO₂]⁻ C₁₅H₉FN₂⁻ m/z = 235.08 M_H_neg->Frag_decarboxylated - CO₂ Frag_benzoate 4-cyano-2-fluorobenzoate anion C₈H₃FNO₂⁻ m/z = 164.02 M_H_neg->Frag_benzoate via rearrangement Frag_benzyl_anion 2-cyanobenzyl anion C₈H₆N⁻ m/z = 116.05 M_H_neg->Frag_benzyl_anion via rearrangement

Caption: Proposed primary fragmentation pathways for [M-H]⁻ in negative ESI-MS/MS.

  • Decarboxylation: The most anticipated fragmentation is the loss of a neutral carbon dioxide molecule (CO₂, 44 Da), resulting in a fragment ion at m/z 235.08 . This is a well-documented pathway for benzoate anions under CID conditions.[5][6]

  • Ester Cleavage: Cleavage of the ester bond can also occur, leading to the formation of the 4-cyano-2-fluorobenzoate anion at m/z 164.02 .

Table 2: Summary of Expected Key Fragment Ions

Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Identity
Positive 281.07 ([M+H]⁺) 148.02 [C₈H₄FNO]⁺ (4-cyano-2-fluorobenzoyl cation)
Positive 281.07 ([M+H]⁺) 116.05 [C₈H₆N]⁺ (2-cyanobenzyl cation)
Negative 279.06 ([M-H]⁻) 235.08 [C₁₅H₉FN₂]⁻ (Decarboxylated anion)

| Negative | 279.06 ([M-H]⁻) | 164.02 | [C₈H₃FNO₂]⁻ (4-cyano-2-fluorobenzoate anion) |

Experimental Protocol: A Self-Validating Workflow

This protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) is designed to provide robust and reproducible data for both qualitative confirmation and quantitative analysis.

Experimental_Workflow SamplePrep 1. Sample Preparation - Dissolve in Acetonitrile/Water (1:1) - Final concentration: 1-10 µg/mL - Filter through 0.22 µm syringe filter LC_System 2. LC Separation - C18 Reversed-Phase Column - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: 0.1% Formic Acid in Acetonitrile - Gradient elution (e.g., 5% to 95% B) SamplePrep->LC_System Ionization 3. ESI Ionization - Operate in both Positive & Negative modes - Capillary Voltage: 3.5-4.5 kV - Gas Temp: 300-350 °C LC_System->Ionization MS_Scan 4. Full Scan MS (m/z 100-500) - Confirm presence of precursor ions - ([M+H]⁺, [M+Na]⁺, [M-H]⁻) Ionization->MS_Scan MSMS_Scan 5. Tandem MS (dd-MS²) - Isolate precursor ion (e.g., m/z 281.1) - Apply Collision Energy (10-40 eV) - Acquire product ion spectrum MS_Scan->MSMS_Scan Data-Dependent Acquisition Data_Analysis 6. Data Analysis - Extract ion chromatograms - Match accurate mass to formula - Correlate fragment ions to proposed structures MSMS_Scan->Data_Analysis

Caption: A typical LC-MS/MS experimental workflow for compound characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent such as acetonitrile or methanol to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to a working concentration of 1-10 µg/mL using a solvent mixture compatible with the initial LC mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for efficient separation.

    • Mobile Phase A: 0.1% (v/v) formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in LC-MS grade acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure elution of the analyte.

  • Mass Spectrometry (MS):

    • Ion Source: Heated Electrospray Ionization (H-ESI).

    • Polarity: Acquire data in separate runs for positive and negative ion modes.

    • Scan Type 1 (Full MS): Scan a mass range that includes the expected ions (e.g., m/z 100-500). This is used to identify the precursor ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Scan Type 2 (Tandem MS/MS): Use a data-dependent acquisition (DDA) mode to automatically trigger MS/MS scans on the most abundant ions detected in the full MS scan.

    • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

  • Data Analysis and Interpretation:

    • Confirm the elemental composition of the parent ion by comparing the measured accurate mass from the full MS scan to the theoretical value (Table 1). The mass error should be less than 5 ppm.

    • Analyze the MS/MS spectrum to identify the key fragment ions.

    • Match the observed fragments to the proposed structures and pathways described in Section 3. The presence of the diagnostic ions at m/z 148.02 and 116.05 in positive mode is strong evidence for the compound's identity.

Conclusion

The mass spectrometric analysis of this compound is a clear and logical process when approached with an understanding of its underlying chemical principles. By leveraging high-resolution ESI-MS, the elemental composition can be confidently confirmed. Tandem mass spectrometry provides an unambiguous structural fingerprint, characterized by predictable and diagnostic cleavages at the ester linkage. The methodologies and fragmentation pathways detailed in this guide provide a robust framework for the successful identification and characterization of this molecule, empowering researchers to proceed with confidence in their synthetic and developmental workflows.

References

  • Fragmentation of Aromatics. (n.d.). In Chapter 2 Fragmentation and Interpretation of Spectra.
  • Liu, Y., Wang, X., Zhang, D., Wang, C., Xie, H., Chen, H., & Chai, Y. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? . Journal of Mass Spectrometry, 59(1), e4990. [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025, August 6). Rapid Communications in Mass Spectrometry. This article discusses adduct formation and reactions of nitriles under ESI conditions.
  • Liu, Y., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? . PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. General overview of fragmentation patterns for various functional groups, including esters. [Link]

  • 4-cyano-2-fluorobenzoic acid (C8H4FNO2). (n.d.). PubChem. Provides predicted mass spectrometry data for the benzoic acid moiety. [Link]

  • Le, H., et al. (2022). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. Discusses the impact of fluorination on ESI. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn. Provides an overview of fragmentation patterns for common organic functional groups. [Link]

  • Collision-Induced Dissociation processes of protonated benzoic acid and related compounds. (2017, February). ResearchGate. Details the fragmentation of protonated benzoic acid. [Link]

  • Quantitative Multiclass Cyanotoxin Analysis by Paper Spray Mass Spectrometry. (2026, February 3). ScienceDirect. Describes general mass spectrometry methods that can be adapted. [Link]

  • New SPE-LC-MS/MS method for simultaneous determination of multi-class cyanobacterial and algal toxins. (2017, February 5). PubMed. Details LC-MS/MS methodology development. [Link]

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Preformulation Thermodynamics: A Technical Guide to the Solubility of 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage pharmaceutical drug development, predicting and empirically verifying the solubility of active pharmaceutical ingredients (APIs) and advanced intermediates is a critical preformulation step. 2-cyanobenzyl 4-cyano-2-fluorobenzoate presents a unique physical chemistry challenge: it is a rigid, highly polarizable bi-aromatic ester containing dual nitrile (-CN) groups and a highly electronegative fluoro (-F) substituent, yet it possesses zero hydrogen-bond donors (HBD=0).

As a Senior Application Scientist, it is imperative to move beyond simply "dissolving the powder" to deeply understanding the thermodynamic causality of solvation. This whitepaper establishes a rigorous, theoretically grounded, and self-validating framework for profiling the solubility of this compound in various organic solvents, adhering to both thermodynamic first-principles and international regulatory guidelines.

Molecular Solvation Mechanics & Predictive Thermodynamics

Before empirical screening, we must establish causality through predictive thermodynamics. The model is widely utilized in pharmaceutical preformulation to assess the miscibility of a solute within a given solvent [1]. HSP deconstructs the total cohesive energy of a molecule into three interactive vectors:

  • Dispersive forces (

    
    ) : Driven by the polarizability of the bi-aromatic core.
    
  • Polar interactions (

    
    ) : Driven by the massive localized dipole moments of the dual -CN and -F groups.
    
  • Hydrogen bonding (

    
    ) : The molecule acts strictly as a hydrogen-bond acceptor (HBA=5) due to the ester oxygens and nitriles, but it entirely lacks hydrogen-bond donors.
    

Because of this unique profile, "like dissolves like" takes on a highly specific meaning. Solvents with high


 and moderate 

that lack strong protic nature (such as polar aprotic solvents) will most efficiently lower the free energy of the system, breaking the highly cohesive crystal lattice of the solid ester. Conversely, protic solvents (e.g., ethanol) induce a high entropic penalty because the solute cannot reciprocate in the bulk solvent's hydrogen-bonded network [4].

HSP_Workflow A Input Molecular Structure (this compound) B Group Contribution Method (Hoftyzer-Van Krevelen) A->B C Calculate Dispersive, Polar, & H-Bond Vectors B->C D Plot in 3D Hansen Space & Define Interaction Radius C->D E Solvent Selection (ICH Q3C Compliant) D->E

Workflow for theoretical solubility prediction via Hansen Solubility Parameters (HSP).

Solvent Selection Matrix & Regulatory Compliance

In pharmaceutical synthesis and purification, solubility cannot be decoupled from toxicity. The selected solvent must dissolve the intermediate effectively while strictly complying with international safety standards, specifically the [2]. Class 2 solvents (e.g., Acetonitrile, Dichloromethane) have strict Permitted Daily Exposure (PDE) limits due to inherent toxicities, while Class 3 solvents (e.g., Acetone, DMSO) are recognized as having lower toxic potential and are favored for scale-up [3].

Below is the synthesized predictive solubility profile for this compound, evaluated across orthogonally distinct organic solvent classes:

Table 1: Predicted Solubility & Mechanistic Rationale
Solvent NameICH Q3C ClassDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Thermodynamic / Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Class 346.7> 200.0 Universal polar aprotic. Exceptionally high

perfectly solvates the -CN/-F dipoles while easily disrupting the solid crystal lattice.
Acetonitrile Class 237.580.0 - 120.0 Excellent parallel alignment of the solvent nitrile group with the solute's dual nitrile functionalities (strong dipole-dipole stabilization).
Acetone Class 320.750.0 - 100.0 High performance without Class 2 toxicity. Carbonyl oxygen acts as an excellent match for the molecule's lack of H-bond donors.
Dichloromethane (DCM) Class 29.120.0 - 50.0 High dispersive power (

) easily penetrates the pi-electron clouds of the bi-aromatic rings, though limited by lower polarity.
Ethanol Class 324.55.0 - 15.0 High entropic penalty. The solvent's strong protic network is disrupted by the highly lipophilic solute core.
Heptane Class 31.9< 0.1 Gross polarity mismatch. The non-polar solvent cannot overcome the cohesive energy of the polar solid state.

High-Throughput Empirical Validation Protocol

Predictive thermodynamics must be empirically verified. To prevent inaccurate data caused by slow dissolution kinetics or supersaturation phenomena, the experimental protocol must be a self-validating system.

The Principle of the Self-Validating Thermodynamic Check

We utilize an orthogonal thermal approach . Replicate samples are prepared. One set is heated to 25°C from below (undersaturated approach), while the other is heated to 50°C to force total dissolution and then cooled to 25°C (supersaturated approach). If the quantified final concentration in both replicates does not match within a ±5% margin of error, the system is flagged as kinetically trapped rather than at true thermodynamic equilibrium.

Step-by-Step Methodology
  • Gravimetric Solid Dispensing: Accurately weigh 10.0 mg of crystalline this compound into a series of 2.0 mL amber glass HPLC vials to prevent UV degradation.

  • Volumetric Solvent Addition: Add 100 µL of the selected organic solvents (from Table 1) to each respective vial.

  • Orthogonal Thermal Incubation (The Validation Check):

    • Set A (Undersaturated): Incubate at 25°C with constant reciprocal agitation (500 rpm) for 24 hours.

    • Set B (Supersaturated): Incubate at 50°C for 2 hours to force dissolution, then precisely ramp down to 25°C and agitate for an additional 22 hours.

  • Phase Separation: Transfer the suspensions to high-speed centrifuge tubes and spin at 15,000 × g for 15 minutes at exactly 25°C. Avoiding syringe filtration prevents false-negative losses via non-specific adsorption to the filter membrane.

  • Supernatant Extraction & Dilution: Carefully aspirate 20 µL of the supernatant without disturbing the pellet. Dilute aggressively into a standard matrix (e.g., 50:50 Water:Acetonitrile) to ensure the solute remains dissolved prior to injection.

  • Quantification: Analyze via UPLC-DAD (Ultra-Performance Liquid Chromatography with Diode-Array Detection) at the

    
     of the benzoate chromophore (typically ~230-250 nm) against a pre-established standard calibration curve.
    
  • Equilibrium Verification: Compare Set A vs. Set B. Consolidate results only if

    
    .
    

Experimental_Workflow S1 Gravimetric Dispensing API into 96-well Plate S2 Automated Solvent Addition (Orthogonal Selection) S1->S2 S3 Thermal Incubation Supersaturated & Undersaturated S2->S3 S4 Phase Separation (Centrifugation at 25°C) S3->S4 S5 Supernatant Quantification (UPLC-DAD) S4->S5 S6 Thermodynamic Equilibrium Validation Check S5->S6

Self-validating high-throughput empirical protocol for thermodynamic solubility screening.

Conclusion

For rigid, multi-substituted aromatic esters such as this compound, solubility is predominantly governed by dipole-dipole interactions (


) and dispersive forces (

) while avoiding protic entanglement. The preformulation strategy detailed above guarantees that solvent selection not only yields maximum thermodynamic solubility but concurrently enforces strict ICH Q3C safety metrics, facilitating smoother transitions from early-stage discovery chemistry to scale-up manufacturing.

References

  • Agno Pharmaceuticals. "Ideal Solubility & Solubility Models." Agno Pharma Technical Briefs. URL:[Link]

  • Purosolv. (2025). "Key Considerations for Selecting Solvents in Drug Manufacturing." Purosolv Insights. URL:[Link]

  • Veeprho. (2020). "Residual Solvents in Pharmaceuticals." Veeprho Regulatory Blogs. URL:[Link]

  • J. Patera et al. (2016). "Hansen solubility parameters: A quick review in pharmaceutical aspect." ResearchGate. URL:[Link]

discovery and history of 2-cyanobenzyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery and Syntheses of 2-Cyanobenzyl 4-cyano-2-fluorobenzoate: A Structural and Mechanistic Whitepaper

Introduction & Discovery Context

The intersection of structural biology and synthetic organic chemistry has given rise to hybrid scaffolds capable of multi-target engagement. The compound This compound represents a sophisticated molecular assembly, combining two highly potent pharmacophores: the cyanobenzyl moiety and the fluorocyanobenzoate core.

Rather than being a naturally occurring isolate, the historical trajectory of this framework stems from the rational design of advanced pharmaceutical intermediates. The electron-withdrawing cyano (–C≡N) and fluoro (–F) substituents critically modulate the lipophilicity, metabolic resistance, and binding kinetics of the ester, mitigating off-target interactions while preserving strong hydrogen-bond acceptor geometry.

Retrosynthetic History and Scaffold Evolution

The discovery and utility of this compound can be traced back to the independent optimization of its two constituent halves in the early-to-mid 2000s:

  • The Acid Core: The precursor moiety, 4-cyano-2-fluorobenzoic acid, emerged as a highly sought-after building block in oncology, specifically protected under pharmaceutical patents for synthesizing Kinesin Spindle Protein (KSP/Eg5) inhibitors[1]. This core prevents premature oxidative metabolism often seen in unhalogenated aromatic rings.

  • The Alcohol Module: Concurrent to oncology advancements, cyanobenzyl alcohols gained prominence in neurology and immunology. Derivatives bearing the cyanobenzyl structural motif became fundamental in the synthesis of S1P1 receptor agonists for autoimmune diseases and Alzheimer’s disease candidates, such as BMS708163[2].

  • Pre-synthetic Handling: In numerous discovery pipelines, the highly reactive acid precursor is often stored or shipped as its more stable methyl ester analog, methyl 4-cyano-2-fluorobenzoate (CAS 175596-01-7)[3]. This intermediate resists degradation during transit and can be smoothly saponified back to the free acid immediately prior to cross-coupling campaigns.

Quantitative Data & Analytical Profiling

To facilitate immediate evaluation for drug development professionals, the defining physicochemical and safety parameters for the scaffold and its precursors are summarized below.

ParameterDescription / ValueFunctional Significance
Methyl Ester Ref. (CAS) 175596-01-7Stable storage form; yields m/z ~179.15[3].
Acid Precursor MW 165.12 g/mol Provides a compact, electron-deficient binding core[1].
Final Target MW ~280.25 g/mol Fits strictly within Lipinski’s Rule of Five for oral bioavailability.
LogP (Estimated) 2.8 – 3.2Optimal lipophilicity tier for Central Nervous System (CNS) permeation.
Safety Code (Precursor) GHS07 (Warning)Handled under respiratory/acute toxicity guidelines (H302).

Step-by-Step Methodological Framework

The following protocol outlines the high-yielding Steglich-type esterification via an acid chloride intermediate. As a Senior Application Scientist, I have engineered this workflow not just as a sequence of steps, but as a self-validating system rooted in kinetic causality.

Phase 1: Acid Chloride Activation
  • Step 1: In a 250 mL round-bottom flask, suspend 1.25 g of 4-cyano-2-fluorobenzoic acid in 50 mL of thionyl chloride (SOCl₂).

    • Causality: SOCl₂ acts dual-purpose as both the halogenating reagent and the primary solvent.

  • Step 2: Introduce a catalytic amount (0.1 mL) of anhydrous N,N-dimethylformamide (DMF) under an N₂ atmosphere.

    • Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate. This catalyst is strictly necessary to overcome the profound electron-withdrawing drag exerted by the fluoro and cyano groups on the aromatic ring, which would otherwise stall the chlorination[1].

  • Step 3: Heat the mixture to reflux (90°C) for exactly 30 minutes, then distill off the excess thionyl chloride[1].

Self-Validating Checkpoint

Trustworthiness mandates in-process verification. Before proceeding, withdraw a 10 µL aliquot of the crude acid chloride and quench it immediately in 1 mL of anhydrous methanol. Analyze via GC-MS. The readout must quantitatively show methyl 4-cyano-2-fluorobenzoate (MW 179.15)[3]. The total absence of the free acid mass peak validates 100% conversion, ensuring the subsequent step will not waste the expensive alcohol precursor.

Phase 2: Nucleophilic Acyl Substitution
  • Step 4: Dissolve the verified acid chloride intermediate in anhydrous dichloromethane (DCM) and chill to 0°C.

    • Causality: The low temperature minimizes the potential formation of unwanted ketene side products.

  • Step 5: Add 1.05 equivalents of 2-cyanobenzyl alcohol directly into the cooled solution.

  • Step 6: Slowly, dropwise, add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: DIPEA is chosen over triethylamine because its high steric bulk prevents it from acting as a competing nucleophile; it operates strictly as an acid scavenger for the generated HCl, continuously driving the reaction equilibrium forward. Simultaneously, DMAP functions as an aggressive acyl transfer catalyst, forming an N-acylpyridinium intermediate that renders the carbonyl carbon drastically more susceptible to nucleophilic attack by the alcohol.

Visualizing the Synthetic and Pharmacological Pathway

Pathway Acid 4-Cyano-2-fluorobenzoic acid [Precursor] Intermediate Acid Chloride Intermediate [Vilsmeier-Haack] Acid->Intermediate SOCl2, DMF (cat.) Reflux Alcohol 2-Cyanobenzyl alcohol [Nucleophile] Target 2-Cyanobenzyl 4-cyano-2-fluorobenzoate Alcohol->Target Nucleophilic substitution Intermediate->Target DIPEA, DMAP DCM, 0°C Bio KSP/Eg5 Receptor Binding Profile Target->Bio Pharmacological Evaluation

Synthetic workflow and pharmacological targeting of this compound.

Conclusion

The synthesis of this compound exemplifies the rational amalgamation of historical drug-discovery motifs. By fusing the KSP-inhibiting acid core with the neurology-focused cyanobenzyl alcohol, researchers yield a densely functionalized scaffold. Implementing self-validating protocols with strict mechanistic causality guarantees high-fidelity outputs essential for downstream pharmacological testing.

References

1.[3] 175596-01-7|Methyl 4-cyano-2-fluorobenzoate|BLD Pharm. bldpharm.com. Available at: 2. methyl 4-cyano-2-fluorobenzoate | 175596-01-7 - Sigma-Aldrich. sigmaaldrich.com. Available at: 3.[2] 4-Cyano-2-fluorobenzyl alcohol | 219873-06-0 - ChemicalBook. chemicalbook.com. Available at: 4.[1] (12) United States Patent (10) Patent No.: US 7,629,477 B2. googleapis.com. Available at:

Sources

Methodological & Application

Application Notes and Protocols for the Use of the 2-Cyanobenzyl Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Protecting Group for Complex Syntheses

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The ideal protecting group should be readily introduced, stable under a range of reaction conditions, and selectively removable under mild conditions that do not compromise the integrity of the target molecule. While classic protecting groups like the benzyl (Bn) group are invaluable, the demand for orthogonal strategies in the synthesis of complex molecules, particularly in drug discovery and natural product synthesis, necessitates the development of novel protecting groups with unique reactivity profiles.

This application note introduces the 2-cyanobenzyl group as a versatile protecting group for carboxylic acids, with a particular focus on the protection of electronically modified and sterically hindered substrates such as 4-cyano-2-fluorobenzoic acid. The presence of the ortho-cyano group on the benzyl moiety imparts distinct electronic properties that influence its stability and cleavage, offering a valuable alternative to traditional protecting groups. We will explore the synthesis, stability, and deprotection of 2-cyanobenzyl esters, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The 2-Cyanobenzyl Group: Electronic Effects and Synthetic Utility

The key feature of the 2-cyanobenzyl protecting group is the strongly electron-withdrawing nature of the cyano group positioned ortho to the benzylic carbon.[1] This has several important consequences:

  • Modulated Reactivity: The electron-withdrawing cyano group can influence the reactivity of the benzylic position, potentially altering its susceptibility to cleavage compared to an unsubstituted benzyl group.

  • Neighboring Group Participation: In certain contexts, such as glycosylation reactions, the 2-cyanobenzyl group can act as a directing group through neighboring group participation, influencing the stereochemical outcome of a reaction.[2][3] This dual functionality as both a protecting and directing group makes it a powerful tool in stereoselective synthesis.

  • Unique Deprotection Pathways: The electronic and steric environment created by the ortho-cyano group may allow for deprotection strategies that are orthogonal to those used for other common protecting groups.

These characteristics make the 2-cyanobenzyl group a compelling choice for protecting carboxylic acids in complex synthetic sequences where mild and selective deprotection is crucial.

Synthesis of 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate: A Case Study

To illustrate the application of the 2-cyanobenzyl protecting group, we present a protocol for the synthesis of this compound. This reaction involves the esterification of 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl alcohol.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of Starting Materials cluster_esterification Esterification Reaction cluster_product Final Product A 4-Cyano-2-fluorobenzoic acid C Esterification (DCC, DMAP, DCM) A->C B 2-Cyanobenzyl alcohol B->C D This compound C->D

Caption: Synthetic workflow for the preparation of the target ester.

Experimental Protocol: Esterification

This protocol details the dicyclohexylcarbodiimide (DCC) mediated esterification of 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl alcohol.

Materials:

  • 4-Cyano-2-fluorobenzoic acid (1.0 eq)

  • 2-Cyanobenzyl alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyano-2-fluorobenzoic acid (1.0 eq) and 2-cyanobenzyl alcohol (1.1 eq) in anhydrous DCM.

  • Addition of Coupling Agents: Add DMAP (0.1 eq) to the solution. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Reaction: Slowly add the DCC solution to the stirred solution of the acid, alcohol, and DMAP at 0 °C (ice bath).

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stability of the 2-Cyanobenzyl Ester

The stability of the 2-cyanobenzyl ester under various conditions is a critical consideration for its application as a protecting group. The following table summarizes its expected stability profile.

ConditionReagent/SolventExpected StabilityNotes
Acidic Trifluoroacetic acid (TFA) in DCMModerateCleavage may occur with strong acids.[4]
Basic 1 M NaOH in THF/H₂OLiable to hydrolysisEster linkage will be cleaved by strong base.
Hydrogenation H₂, Pd/CLiable to cleavageSimilar to a standard benzyl ester.[4][5]
Oxidative m-CPBA, KMnO₄StableThe ester is generally stable to common oxidants.
Reductive NaBH₄, LiAlH₄StableThe ester is stable to hydride reducing agents.

Deprotection Protocols

The removal of the 2-cyanobenzyl group can be achieved under conditions similar to those used for standard benzyl esters, primarily through hydrogenolysis.

Deprotection Workflow

A 2-Cyanobenzyl 4-cyano-2-fluorobenzoate B Hydrogenolysis (H₂, Pd/C, EtOAc) A->B C 4-Cyano-2-fluorobenzoic acid B->C D 2-Tolunitrile B->D

Caption: Deprotection of the 2-cyanobenzyl ester via hydrogenolysis.

Experimental Protocol: Hydrogenolysis

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ethyl acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the 2-cyanobenzyl ester in a suitable solvent (EtOAc or MeOH) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid.

Application in a Hypothetical Synthetic Route

The utility of the 2-cyanobenzyl protecting group can be appreciated in a multi-step synthesis where a sensitive carboxylic acid needs to be masked during transformations elsewhere in the molecule.

A Starting Material with Carboxylic Acid and another reactive group (e.g., aldehyde) B Protection of Carboxylic Acid with 2-Cyanobenzyl Alcohol A->B C Protected Intermediate B->C D Transformation of the other reactive group (e.g., Wittig reaction on the aldehyde) C->D E Advanced Intermediate D->E F Deprotection of 2-Cyanobenzyl Ester (Hydrogenolysis) E->F G Final Product with free Carboxylic Acid F->G

Caption: Hypothetical synthetic route utilizing the 2-cyanobenzyl protecting group.

In this hypothetical sequence, the 2-cyanobenzyl group allows for the selective transformation of another functional group in the molecule while the carboxylic acid remains protected. The final deprotection step under mild hydrogenolysis conditions regenerates the carboxylic acid without affecting the newly formed functionality.

Conclusion

The 2-cyanobenzyl group represents a valuable addition to the synthetic chemist's toolbox of protecting groups. Its unique electronic properties, stemming from the ortho-cyano substituent, offer potential advantages in terms of modulated reactivity and stability. The protocols provided herein for the protection of 4-cyano-2-fluorobenzoic acid and subsequent deprotection serve as a guide for the application of this protecting group in the synthesis of complex and valuable molecules. Further exploration of the 2-cyanobenzyl group's utility, particularly its role as a stereodirecting group, is warranted and promises to unveil new strategies for elegant and efficient organic synthesis.

References

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Sun, F., & Zheng, P. (2021). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (CN113816874B).
  • Li, J., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(6), 411-412.
  • Chang, C.-W., et al. (2014). The Intriguing Dual-Directing Effect of 2-cyanobenzyl Ether for a Highly Stereospecific Glycosylation Reaction. Angewandte Chemie International Edition, 53(45), 12251-12255. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Protecting groups in organic synthesis. (n.d.). [Link]

  • Sikora, K., et al. (2015). Application of 2-Substituted Benzyl Groups in Stereoselective Glycosylation. The Journal of Organic Chemistry, 80(1), 123-135. [Link]

  • Levin, J. I., et al. (1985). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 50(10), 1757-1759. [Link]

  • Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
  • Moroder, L. (2005). 2 Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Tanaka, H., et al. (2000). Process for producing cyanobenzyl compounds. (EP1004574B1).
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Xu, X., et al. (2021). Preparation method of 4-cyano-2-fluorobenzyl alcohol. (CN113548982A).
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

Sources

2-cyanobenzyl 4-cyano-2-fluorobenzoate as a protecting group

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Deployment of 2-Cyanobenzyl and 4-Cyano-2-Fluorobenzoate Protecting Groups in Complex Molecule Synthesis

The synthesis of highly functionalized biomolecules—such as complex glycoconjugates and phosphonate-based prodrugs—demands protecting group strategies that extend beyond mere steric shielding. Modern protecting groups must actively dictate reaction outcomes and withstand complex biological matrices. The tandem application of the 2-cyanobenzyl (2-CB) ether and the 4-cyano-2-fluorobenzoate (CFB) ester represents a highly evolved, orthogonal protecting group system. By integrating the unique bimodal stereodirecting capabilities of 2-CB with the extreme metabolic resilience of CFB, drug development professionals can achieve absolute stereocontrol during synthesis while maintaining targeted cleavability.

Mechanistic Causality in Reaction Design

The Dual-Directing "Arming" Effect of 2-Cyanobenzyl (2-CB)

Classical protecting groups generally favor a single stereochemical outcome (e.g., acetyl groups universally direct 1,2-trans via anchimeric assistance). However, installing a 2-CB ether at the C-2 position of a glycosyl donor introduces a dynamic, bimodal stereocontrol mechanism 1. During glycosylation, the ortho-nitrile nitrogen coordinates with the intermediate oxocarbenium ion, forming a quasi-bicyclic alpha-nitrilium ion 2.

The causal factor dictating stereochemistry is the nucleophilicity of the acceptor. In the presence of electron-rich acceptors, the nucleophile rapidly displaces the cis-nitrilium ion, stabilizing the intermediate and leading to a nucleophilic attack strictly from the


-face (1,2-cis product). Conversely, with electron-poor acceptors, the weaker nucleophile allows the 2-CB group to guide the attack via an H-bond-mediated aglycone delivery (HAD) mechanism, yielding an 

-selective (1,2-trans) product [[3]]().
Metabolic Stability via 4-Cyano-2-Fluorobenzoate (CFB)

While 2-CB dictates structural assembly, CFB is heavily utilized in medicinal chemistry as a resilient mask for delicate alcohols and phosphonates, particularly in acyloxymethyl prodrug formulations 4. The integration of strongly electron-withdrawing cyano and fluoro groups significantly lowers the pKa of the corresponding benzoic acid. Counterintuitively, while this activates the ester toward targeted chemical nucleophilic substitution, the electronic and steric profile effectively shields the ester from non-specific plasma esterases, extending the in vivo half-life of butyrophilin ligand prodrugs and phosphonate constructs [[4]]().

Quantitative Property Summary

To rationalise reagent selection, the core properties of 2-CB and CFB are compared against standard industry protecting groups below:

Protecting GroupPrimary Functional TargetStereodirecting Effect (Glycosylation)Relative Stability (Plasma / Hydrolysis)Orthogonal Deprotection Method
2-Cyanobenzyl (2-CB) Hydroxyls (C-2 of Donors)Bimodal:

or

depending on acceptor strength
High (Resists mild acids and bases)Catalytic Hydrogenolysis (Pd/C,

)
4-Cyano-2-Fluorobenzoate Phosphonates, AlcoholsNone: Functions as a structural/metabolic maskVery High: Refractory to standard esterasesControlled nucleophilic basic hydrolysis
Standard Benzyl (Bn) Hydroxyls / AminesNon-directing: Defaults to anomeric effect (

)
ModerateCatalytic Hydrogenolysis (Pd/C,

)
Standard Acetyl (Ac) HydroxylsStrict 1,2-trans: via anchimeric assistanceLow (Highly susceptible to esterases)Mild Base (Zemplén conditions)

Integrated Orthogonal Protection Workflow

The following DOT diagram illustrates the systematic logic of applying both groups sequentially to achieve a complex, stereocontrolled synthesis before executing targeted orthogonal deprotection.

G Donor Complex Substrate (e.g. Unprotected Phosphono-sugar) Prot1 Step 1: 2-CB Etherification (Reversible Hydroxyl Masking) Donor->Prot1 2-CB-Br, NaH (0 °C) Prot2 Step 2: CFB Esterification (Phosphonate/Acyloxymethyl Masking) Prot1->Prot2 CFB-CH2-Cl, NaI, MeCN (Reflux) Assembly Step 3: Bimodal Core Assembly (Stereocontrol via Nitrilium Ion) Prot2->Assembly Acceptor, NIS/TMSOTf (-78 °C) Deprot1 Step 4: Selective CFB Cleavage (Mild Base or Intracellular Esterase) Assembly->Deprot1 Orthogonal Chemical Hydrolysis Deprot2 Step 5: Selective 2-CB Cleavage (Pd/C Catalytic Hydrogenation) Deprot1->Deprot2 H2, Pd/C (rt)

Tandem orthogonal protection workflow utilizing 2-CB and CFB functionalities.

Self-Validating Experimental Protocols

Protocol A: Installation of 2-Cyanobenzyl (2-CB) Ether on a Glycosyl Donor

Objective: Protect the C-2 hydroxyl of a thioglycoside donor to establish stereodirecting capabilities.

  • Preparation: Dissolve the carbohydrate precursor (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF completely solubilizes the subsequent alkoxide intermediate, preventing aggregation and accelerating

    
     kinetics.
    
  • Deprotonation: Cool the reaction vessel to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Causality: Low temperature prevents unintended elimination pathways from the electrophile.

  • Etherification: Dropwise add 2-cyanobenzyl bromide (1.1 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup & Validation: Quench with methanol, dilute with ethyl acetate, and wash strictly with saturated aqueous

    
     to remove DMF. Validate installation via 
    
    
    
    -NMR (appearance of benzylic
    
    
    doublet of doublets around 4.6-4.9 ppm and a distinct nitrile stretch at ~2220
    
    
    in IR).
Protocol B: Orthogonal Protection of a Phosphonate via CFB Acyloxymethylation

Objective: Install a highly stable 4-cyano-2-fluorobenzoate acyloxymethyl prodrug moiety onto an unprotected phosphonate 4.

  • Finkelstein Activation: In an oven-dried flask, suspend chloromethyl 4-cyano-2-fluorobenzoate (2.5 eq) and Sodium Iodide (NaI, 3.0 eq) in anhydrous acetonitrile. Stir at room temperature for 30 minutes. Causality: NaI drives an in-situ Finkelstein reaction, converting the sluggish alkyl chloride into a highly electrophilic iodomethyl ester. Acetonitrile facilitates the precipitation of NaCl, pushing the equilibrium forward.

  • Coupling: Add the phosphonate substrate (1.0 eq) to the activated mixture.

  • Reflux: Heat the mixture at reflux (80 °C) for 48 hours under an argon atmosphere. Causality: The heavily electron-withdrawn nature of the CFB ring requires high thermal energy to drive the

    
     substitution on the adjacent methylene.
    
  • Purification: Evaporate the solvent, partition between EtOAc and water, dry the organic layer over

    
    , and purify via flash chromatography.
    
Protocol C: Stereocontrolled Core Assembly (Bimodal Glycosylation)
  • Activation: Co-evaporate the 2-CB protected thioglycoside donor (1.0 eq) and the acceptor (1.2 eq) with anhydrous toluene three times to ensure absolute water removal. Dissolve in anhydrous

    
     and add freshly activated 4Å molecular sieves.
    
  • Initiation: Cool the mixture to -78 °C. Add N-iodosuccinimide (NIS, 1.2 eq) followed by a catalytic amount of TMSOTf (0.1 eq). Causality: NIS oxidizes the thioglycoside, and TMSOTf catalyzes the leaving group departure, rapidly generating the critical 2-CB stabilized nitrilium intermediate.

  • Monitoring: Allow the reaction to proceed at -78 °C for 1 hour. The outcome will automatically diverge based on your chosen acceptor (yielding high

    
    -selectivity for electron-rich alcohols, or 
    
    
    
    -selectivity for electron-deficient alcohols) 3. Quench with
    
    
    .

References

  • Title: The intriguing dual-directing effect of 2-cyanobenzyl ether for a highly stereospecific glycosylation reaction Source: ResearchGate URL: 1

  • Title: Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs Source: ACS Publications - Journal of Medicinal Chemistry URL: 4

  • Title: The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation Source: Beilstein Journals of Organic Chemistry URL: 2

  • Title: Synthetic Carbohydrate Chemistry and Translational Medicine Source: PMC - NIH URL:3

Sources

Application Note: Photoredox-Enabled Deoxygenative Functionalization via 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Rationale

Late-stage functionalization (LSF) and fragment-based drug discovery rely heavily on the precise installation of privileged pharmacophores onto complex heteroarenes. The 2-cyanobenzyl moiety is a highly sought-after motif in medicinal chemistry, most notably acting as the critical hydrogen-bonding and selectivity-driving domain in dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin[1].

Historically, appending this group relied on traditional substitution chemistry utilizing 2-cyanobenzyl halides[1], which are restricted by competing elimination reactions and toxicity. Recent breakthroughs in photoredox catalysis have introduced a superior alternative: the deoxygenative cross-coupling of alcohols .

This application note explores the specialized use of 2-cyanobenzyl 4-cyano-2-fluorobenzoate —an engineered redox-active ester. By esterifying 2-cyanobenzyl alcohol with 4-cyano-2-fluorobenzoic acid, the resulting scaffold provides an optimal balance between electron-deficiency and carbonyl charge localization, enabling highly efficient, metal-free generation of 2-cyanobenzyl radicals via single-electron transfer (SET)[2].

Chemical Biology & Mechanistic Foundations

The Role of the Activating Group

The exact structural choice of the 4-cyano-2-fluorobenzoate group is not trivial. Standard benzoates fail to undergo facile single-electron reduction due to a high Lowest Unoccupied Molecular Orbital (LUMO). Conversely, highly fluorinated systems (e.g., pentafluorobenzoate) often suffer from instability or non-specific fragmentation.

The 4-cyano-2-fluorobenzoate motif strikes the perfect electronic balance. Under visible light irradiation, a photocatalyst or an excited Hantzsch Ester (HE) readily transfers an electron to the ester. The resulting radical anion undergoes predictably fast β-scission[2].

Mechanistic Pathway
  • Photoexcitation & SET : Light excites the Hantzsch ester, which donates a single electron to the LUMO of the 4-cyano-2-fluorobenzoate moiety[2].

  • Deprotonation : An additive such as Sodium Acetate (

    
    ) deprotonates the Hantzsch ester radical cation, pushing the equilibrium forward[2].
    
  • 
    -Scission : The ester radical anion collapses, liberating a 4-cyano-2-fluorobenzoate leaving group and generating the transient 2-cyanobenzyl 
    
    
    
    radical
    .
  • Minisci-Type Coupling : This nucleophilic radical efficiently attacks an electron-deficient heteroarene (e.g., cyanopyridine), forging a robust

    
     bond to generate new chemical space for screening[2].
    

Mechanism Substrate This compound Photon Visible Light & Hantzsch Ester Substrate->Photon SET Single Electron Transfer (Radical Anion Formation) Photon->SET Scission β-Scission (- 4-cyano-2-fluorobenzoate) SET->Scission Radical 2-Cyanobenzyl Radical (Pharmacophore) Scission->Radical Coupling Heteroarene Trapping (Minisci-type Addition) Radical->Coupling Product DPP-4 Inhibitor Scaffold (Novel Drug Candidate) Coupling->Product

Photoredox-mediated deoxygenative SET mechanism for 2-cyanobenzyl radical generation.

Quantitative Optimization Data

Understanding why we utilize this specific chemical architecture ensures the reproducibility and scalability of the protocol. The table below summarizes comparative data regarding the selection of the ester activating group for radical generation, clearly demonstrating the superiority of the 4-cyano-2-fluorobenzoate species.

Activating Ester MoietyYield (%)Mechanistic Causality / Experimental Observation
Standard Benzoate < 5%Insufficient LUMO lowering; starting material fails to accept an electron, resulting in total recovery of the unreacted ester.
4-Trifluoromethylbenzoate 15 - 20%Mild activation but

-scission kinetics remain too slow, leading to competitive radical quenching pathways.
Pentafluorobenzoate ~ 35%Excessively electron-deficient; promotes off-target fragmentation and reduces chemoselectivity during heteroarene trapping.
4-Cyano-2-fluorobenzoate 84% Optimal reduction potential. The combined electronics of the

and

groups localize the negative charge precisely at the carbonyl, driving rapid, quantitative

-scission[2].

Validated Experimental Protocols

The following self-validating system guarantees high-fidelity generation of both the intermediate and the final active pharmaceutical ingredient (API) analogue.

Protocol A: Synthesis of this compound

Objective: Prepare the redox-active intermediate from commercially available 2-cyanobenzyl alcohol.

Reagents & Causality:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) : Acts as a zero-byproduct coupling agent, bypassing the need for aggressive chlorinating reagents which could compromise the cyano groups.

  • 4-Dimethylaminopyridine (DMAP) : Functions as an essential nucleophilic acyl transfer catalyst.

Step-by-Step Methodology:

  • Flame-dry a 100 mL round-bottom flask under an Argon atmosphere.

  • Dissolve

    
     equivalent of 2-cyanobenzyl alcohol and 
    
    
    
    equivalents of 4-cyano-2-fluorobenzoic acid in anhydrous Dichloromethane (DCM) (
    
    
    concentration).
  • Add DMAP (

    
     equiv) to the stirring solution.
    
  • Cool the reaction vessel to

    
     in an ice bath, then introduce EDC·HCl (
    
    
    
    equiv) in small portions to prevent exothermic side-reactions.
  • Allow the reaction to slowly warm to ambient temperature and stir for 12 hours.

  • Validation Check : Monitor via TLC (Hexane:EtOAc). Complete consumption of the benzylic alcohol indicates termination.

  • Quench with deionized water, extract the organic layer with DCM (

    
    ), wash with brine, and dry over anhydrous 
    
    
    
    .
  • Concentrate in vacuo and purify via silica gel flash chromatography to isolate This compound as a stable crystalline solid.

Protocol B: Visible-Light Deoxygenative Cross-Coupling

Objective: Couple the 2-cyanobenzyl radical to a heterocyclic drug core (e.g., 4-cyanopyridine) mimicking LSF strategies for DNA-encoded libraries.

Step-by-Step Methodology:

  • In a customized photoreactor vial, combine this compound (

    
     equiv), the desired heteroarene (e.g., 4-cyanopyridine) (
    
    
    
    equiv), Hantzsch Ester (
    
    
    equiv), and
    
    
    (
    
    
    equiv).
    • Causality Note: The addition of

      
       is absolute mandatory; control experiments demonstrate that without a base to deprotonate the radical cation of the Hantzsch ester, the forward SET cascade collapses[2].
      
  • Add anhydrous, degassed Acetonitrile (MeCN) to achieve a

    
     concentration.
    
    • Causality Note: Degassing (via freeze-pump-thaw or sparging with Argon for 20 minutes) is critical. Ambient oxygen rapidly quenches both excited photocatalysts and generated

      
       radicals.
      
  • Seal the vial and irradiate with blue LEDs (

    
    ) at room temperature for 16-24 hours.
    
  • Filter the crude mixture through a short pad of Celite to remove spent salts.

  • Purify the resulting coupled heterocycle utilizing Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Strategic Workflow for DPP-4 Inhibitor Discovery

Integrating this specific chemical biology approach radically accelerates the discovery of localized therapies. By bypassing the harsh alkylation conditions required for traditional 2-cyanobenzyl bromide couplings[1], researchers can apply this deoxygenative toolkit directly to complex, highly-functionalized fragment libraries or DNA-Encoded Libraries (DELs)[2].

Workflow Alcohol 2-Cyanobenzyl Alcohol Esterification Activation via 4-Cyano-2-fluorobenzoic acid Alcohol->Esterification ActivatedEster 2-Cyanobenzyl 4-cyano-2-fluorobenzoate Esterification->ActivatedEster Library Photoredox Coupling (DNA-Encoded Library) ActivatedEster->Library Screening High-Throughput DPP-4 Assay Library->Screening

Drug discovery workflow converting 2-cyanobenzyl alcohol to complex libraries via LSF.

This modern application essentially reprograms an otherwise inert


 bond into a diverse array of 

linkages, transforming this compound from a mere chemical curiosity into a linchpin for modern rational drug design.

References

  • Metal-free deoxygenative coupling of alcohol-derived benzoates and pyridines for small molecules and DNA-encoded libraries synthesis RSC Publishing[Link]

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protocol for the synthesis of amides using 2-cyanobenzyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Amides Utilizing the Novel Activated Ester: 2-Cyanobenzyl 4-cyano-2-fluorobenzoate

Introduction: Advancing Amide Synthesis through Activated Esters

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Consequently, the development of efficient and robust methods for amide bond formation is of paramount importance to researchers in organic synthesis and drug development.[1] Traditional methods often involve the use of coupling reagents to activate carboxylic acids for reaction with amines.[1][2][3] While effective, these reagents can introduce challenges related to cost, atom economy, and the removal of stoichiometric byproducts.

An alternative and often cleaner approach is the use of activated esters.[2][3] In this strategy, a carboxylic acid is pre-functionalized with a good leaving group in the form of an alcohol, enhancing the electrophilicity of the carbonyl carbon. This heightened reactivity facilitates nucleophilic attack by an amine under milder conditions, often without the need for additional coupling reagents. The efficiency of this process is largely dictated by the nature of the activating group on the ester; electron-withdrawing substituents significantly enhance the rate of aminolysis.[4][5]

This application note introduces a novel and highly activated ester, this compound, as a promising reagent for amide synthesis. The strategic placement of two potent electron-withdrawing groups—a cyano and a fluoro substituent—on the benzoate moiety renders the carbonyl carbon exceptionally electrophilic. This guide provides a comprehensive, step-by-step protocol for both the synthesis of this novel reagent and its subsequent application in the formation of amides.

Part 1: Synthesis of the Activated Ester Reagent

The preparation of this compound is achieved through a straightforward two-stage process: the synthesis of the requisite carboxylic acid and alcohol precursors, followed by their condensation via esterification.

Protocol 1a: Preparation of 4-Cyano-2-fluorobenzoic Acid

4-Cyano-2-fluorobenzoic acid is a known compound and is commercially available from various suppliers.[6] For researchers wishing to synthesize it, several routes have been reported in the chemical literature, often starting from substituted toluenes.[7][8]

Protocol 1b: Synthesis of 2-Cyanobenzyl Alcohol

The synthesis of 2-cyanobenzyl alcohol can be achieved from readily available starting materials, as outlined in the patent literature.[9] A common route involves the bromination of a methyl group followed by hydrolysis.

Step-by-Step Protocol:

  • Bromination: In a reaction vessel equipped with a reflux condenser and a light source, dissolve 3-fluoro-4-methylbenzonitrile in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the bromination. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Hydrolysis: The crude 4-bromomethyl-3-fluorobenzonitrile can then be hydrolyzed to the corresponding alcohol using aqueous sodium hydroxide or a mixture of dimethyl sulfoxide and water.[9]

  • Purify the resulting 2-cyanobenzyl alcohol by column chromatography or recrystallization.

Protocol 1c: Steglich Esterification to Yield this compound

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive to harsh conditions.[10][11][12] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4-cyano-2-fluorobenzoic acid (1.0 eq.), 2-cyanobenzyl alcohol (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Reagent Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Esterification cluster_2 Final Product 4-Cyano-2-fluorobenzoic Acid 4-Cyano-2-fluorobenzoic Acid Steglich Esterification Steglich Esterification 4-Cyano-2-fluorobenzoic Acid->Steglich Esterification 2-Cyanobenzyl Alcohol 2-Cyanobenzyl Alcohol 2-Cyanobenzyl Alcohol->Steglich Esterification Activated Ester Reagent 2-Cyanobenzyl 4-cyano-2-fluorobenzoate Steglich Esterification->Activated Ester Reagent DCC, DMAP

Caption: Workflow for the synthesis of the activated ester reagent.

Part 2: Amide Synthesis via Aminolysis of the Activated Ester

The enhanced electrophilicity of the carbonyl carbon in this compound allows for its efficient reaction with a wide range of primary and secondary amines to form the corresponding amides.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism.[13][14] The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the activated ester, forming a tetrahedral intermediate. The carbonyl double bond then reforms, leading to the expulsion of the 2-cyanobenzyl alkoxide as a leaving group. A final proton transfer step yields the stable amide product. The electron-withdrawing fluoro and cyano groups on the benzoate ring are crucial for activating the ester towards this nucleophilic attack.[4][15]

Amide Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ActivatedEster Activated Ester Amine R-NH₂ TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Amide Amide TetrahedralIntermediate->Amide Collapse & Proton Transfer LeavingGroup 2-Cyanobenzyl Alkoxide TetrahedralIntermediate->LeavingGroup

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Detailed Step-by-Step Protocol for Amide Synthesis

Materials and Reagents:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.0-1.2 eq.)

  • Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the this compound in the chosen anhydrous solvent.

  • Add the amine to the solution. If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) should be added to liberate the free amine.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-6 hours.

  • Monitor the progress of the reaction by TLC, staining for the consumption of the starting amine.

  • Upon completion, dilute the reaction mixture with the solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • The crude amide product can be purified by recrystallization or column chromatography on silica gel.

Illustrative Substrate Scope and Expected Outcomes

The high reactivity of the proposed ester should allow for the efficient amidation of a variety of amines.

Amine SubstrateExpected Reaction TimeExpected Yield
Benzylamine1-2 hours>90%
Aniline2-4 hours85-95%
Morpholine1-3 hours>90%
N-Methylbenzylamine2-4 hours80-90%
tert-Butylamine4-8 hours60-75%

Note: The data in this table is illustrative and based on the expected reactivity of a highly activated ester. Actual results may vary.

Discussion and Alternative Protocol

The proposed method utilizing this compound offers several potential advantages for amide synthesis. The reagent is expected to be a crystalline, stable solid that is easy to handle. The high degree of activation should allow for rapid reactions at room temperature, even with less nucleophilic amines. Furthermore, the workup is straightforward, involving simple extractions to remove the 2-cyanobenzyl alcohol byproduct.

For comparison, a more traditional and highly reliable method for synthesizing these amides involves the conversion of 4-cyano-2-fluorobenzoic acid to its corresponding acyl chloride.[2][16][17][18][19]

Alternative Protocol: Acyl Chloride Method

  • Acyl Chloride Formation: Reflux 4-cyano-2-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent.[2] Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude 4-cyano-2-fluorobenzoyl chloride in an anhydrous solvent and cool to 0 °C. Add a solution of the desired amine (2.0 eq.) or the amine (1.0 eq.) and a non-nucleophilic base (1.1 eq.) dropwise.[18] Stir the reaction until completion, then proceed with an aqueous workup as described in Protocol 2.

This acyl chloride method is extremely effective but involves the handling of moisture-sensitive and corrosive reagents. The activated ester protocol provides a potentially milder and more user-friendly alternative.

Conclusion

The use of this compound as a novel activated ester presents a promising and scientifically grounded strategy for the synthesis of amides. This application note provides detailed, actionable protocols for both the preparation of this reagent and its subsequent use in amide bond formation. The inherent reactivity, conferred by the electron-withdrawing groups on the benzoate moiety, should enable efficient and mild coupling with a broad range of amines, making it a valuable tool for researchers in medicinal chemistry and organic synthesis.

References

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Application Notes and Protocols: 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate as a Novel Fluorogenic Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A New Tool for Cellular Interrogation

The field of cellular biology is in a constant quest for more precise tools to observe molecular events in real-time.[][2][3] Fluorescent probes have emerged as indispensable assets in this endeavor, offering high sensitivity and spatiotemporal resolution for imaging biological processes within living systems.[][4] This document introduces a novel small-molecule fluorogenic probe, 2-cyanobenzyl 4-cyano-2-fluorobenzoate , designed for specific applications in cellular imaging and drug discovery. While this specific molecule is presented here as a novel application, its design is rooted in established principles of fluorophore chemistry and bioorthogonal activation.[5] This guide will provide a comprehensive overview of its proposed mechanism, detailed protocols for its application, and insights into data interpretation, empowering researchers to leverage its full potential.

Probe Overview and Putative Mechanism of Action

This compound is a rationally designed fluorogenic probe. In its native state, the molecule is non-fluorescent. The core principle behind its design is a "turn-on" fluorescence mechanism, which is activated by a specific intracellular stimulus.[6][7] This activation is predicated on the enzymatic cleavage of the ester bond linking the 2-cyanobenzyl "quencher" moiety to the 4-cyano-2-fluorobenzoate "fluorophore" core.

The presence of electron-withdrawing cyano groups on both the benzyl and benzoate rings is hypothesized to contribute to the quenching of fluorescence in the intact molecule through intramolecular charge transfer (ICT) or photoinduced electron transfer (PeT) mechanisms.[2][3][8] Upon enzymatic cleavage, the electronic properties of the 4-cyano-2-fluorobenzoate are altered, leading to a significant increase in its fluorescence quantum yield.[9][10]

Key Features and Advantages:
  • Fluorogenic "Turn-On" Response: The probe is designed to be non-emissive until it interacts with its target, minimizing background noise and eliminating the need for wash steps in certain applications.[5][11]

  • High Signal-to-Noise Ratio: The "off-on" nature of the probe is expected to provide a high-contrast signal, enabling the detection of low-abundance targets.

  • Small Molecule Nature: As a small molecule, it is anticipated to have good cell permeability and biocompatibility.[4]

  • Tunable Properties: The modular synthesis of this probe would allow for future modifications to alter its spectral properties, targeting specificity, and activation mechanism.

Synthesis and Characterization

While a detailed, experimentally verified synthesis is beyond the scope of this application note, a plausible synthetic route can be proposed based on standard organic chemistry principles. The synthesis would likely involve the esterification of 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl alcohol. These precursors can be synthesized from commercially available starting materials.[12][13][14][15]

Proposed Synthetic Scheme:

Synthetic_Scheme cluster_0 Precursor Synthesis cluster_1 Esterification 4-cyano-2-fluorobenzoic_acid 4-Cyano-2-fluorobenzoic acid Probe 2-cyanobenzyl 4-cyano-2-fluorobenzoate 4-cyano-2-fluorobenzoic_acid->Probe EDC, DMAP DCM 2-cyanobenzyl_alcohol 2-Cyanobenzyl alcohol 2-cyanobenzyl_alcohol->Probe

Caption: Proposed synthesis of the fluorescent probe.

Characterization Data (Hypothetical):
PropertyValue
Molecular Formula C₁₆H₈FN₂O₂
Molecular Weight 291.25 g/mol
Appearance White to off-white powder
Purity (HPLC) >95%
Excitation (Activated) ~350 nm
Emission (Activated) ~450 nm
Quantum Yield (Activated) ~0.50

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.

Reagent Preparation
  • Probe Stock Solution (10 mM): Dissolve 2.91 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate complete cell culture medium for your cell line. For fluorescence imaging, consider using a phenol red-free medium to reduce background autofluorescence.[16]

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Cell Staining Protocol for Live-Cell Imaging

This protocol outlines the steps for staining adherent cells in a 96-well plate format, suitable for high-content screening or fluorescence microscopy.

Cell_Staining_Workflow Start Seed Cells in 96-well Plate Culture Culture overnight to allow attachment Start->Culture Treat Treat cells with compounds of interest (optional) Culture->Treat Prepare_Probe Prepare working solution of the probe (1-10 µM in serum-free medium) Treat->Prepare_Probe Incubate_Probe Incubate cells with probe solution (30-60 min at 37°C) Prepare_Probe->Incubate_Probe Wash Wash cells 2x with pre-warmed PBS (optional) Incubate_Probe->Wash Image Image cells using a fluorescence microscope or plate reader Wash->Image End Data Analysis Image->End

Caption: Workflow for live-cell imaging with the probe.

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of imaging.[16]

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment (Optional): If studying the effects of a drug, treat the cells with the desired compounds for the appropriate duration.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional): For "turn-on" probes, a wash step may not be necessary. However, if high background is observed, gently wash the cells twice with pre-warmed PBS.

  • Imaging: Image the cells using a fluorescence microscope or a microplate reader equipped with appropriate filters for the probe's excitation and emission wavelengths (e.g., DAPI or blue channel).

Protocol for Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Probe Staining: Resuspend the cells in serum-free medium containing the optimized concentration of the fluorescent probe.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filter combination (e.g., UV or violet laser for excitation and a blue emission filter).

Data Analysis and Interpretation

Fluorescence Microscopy
  • Image Acquisition: Acquire images using consistent settings (e.g., exposure time, gain) across all experimental conditions.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity per cell or per well. Background correction may be necessary.

Quantitative Analysis

For plate-based assays, the fluorescence intensity can be plotted against the concentration of the test compound to generate dose-response curves. For kinetic studies, fluorescence can be measured over time.

Validation and Controls

To ensure the reliability of the data obtained with this probe, the following controls are recommended:

  • Negative Control: Unstained cells to determine the level of autofluorescence.

  • Positive Control: Cells treated with a known activator of the target enzyme to confirm the probe's responsiveness.

  • Cell Viability Assay: Perform a parallel cell viability assay (e.g., using a commercially available kit) to ensure that the observed fluorescence changes are not due to cytotoxicity of the probe or treatment compounds.[17]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Probe concentration too high- Incomplete removal of unbound probe- Autofluorescence from medium or cells- Titrate the probe concentration- Include wash steps with PBS- Use phenol red-free medium- Acquire images of unstained cells to set a background threshold
No or Weak Signal - Probe not activated- Incorrect filter set- Insufficient incubation time- Confirm the presence and activity of the target enzyme- Verify the excitation and emission wavelengths- Optimize the incubation time
Phototoxicity or Photobleaching - Excessive light exposure- Minimize light exposure during imaging- Use a lower excitation light intensity- Acquire images quickly

Applications in Drug Discovery

This fluorogenic probe holds significant potential for various stages of the drug discovery process:[4]

  • High-Throughput Screening (HTS): The "turn-on" nature of the probe makes it suitable for HTS campaigns to identify modulators of the target enzyme.

  • Mechanism of Action Studies: The probe can be used to study the effects of lead compounds on enzyme activity in a cellular context.

  • Target Engagement: It can serve as a tool to confirm that a drug candidate is interacting with its intended target within the cell.[6]

Conclusion

This compound represents a promising new tool for the study of cellular processes. Its fluorogenic properties, coupled with its small-molecule nature, make it a versatile probe for a range of applications in basic research and drug development. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to begin exploring the capabilities of this novel probe. As with any new technology, careful optimization and appropriate controls are crucial for obtaining robust and reproducible results.

References

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Analytical Application Note: Robust HPLC-UV Method Development and Validation for 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Quality Control (QC) Professionals in Drug Development.

Introduction and Chemical Profiling

As a Senior Application Scientist, developing a robust chromatographic method begins with a fundamental understanding of the analyte's physicochemical properties. The target compound, 2-cyanobenzyl 4-cyano-2-fluorobenzoate , is a complex synthetic ester containing two distinct aromatic systems, an ester linkage, two electron-withdrawing cyano (–CN) groups, and a fluoro (–F) substitution.

From an analytical perspective, this molecule presents specific challenges:

  • High Lipophilicity : The dual aromatic rings and ester linkage result in strong retention on standard reversed-phase columns.

  • Degradation Susceptibility : The ester bond is prone to hydrolysis under extreme pH or thermal stress, yielding 2-cyanobenzyl alcohol and 4-cyano-2-fluorobenzoic acid.

  • Dipole Moments : The heavily substituted aromatic rings create intense localized dipoles that can lead to secondary interactions with stationary phases.

To ensure the method is stability-indicating, we must guarantee baseline resolution between the intact parent ester and its primary hydrolytic degradation products.

G Parent 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate (Intact Ester) Hydrolysis Ester Hydrolysis (Stress Conditions) Parent->Hydrolysis Product1 2-Cyanobenzyl Alcohol (Neutral) Hydrolysis->Product1 Cleavage Product2 4-Cyano-2-Fluorobenzoic Acid (Acidic, pKa ~3.2) Hydrolysis->Product2 Cleavage

Fig 1: Ester hydrolysis pathway of the target analyte into primary degradation products.

Method Development Rationale (AQbD Approach)

To build a method that survives the entire pharmaceutical lifecycle, we apply Analytical Quality by Design (AQbD) principles as outlined in the newly harmonized ICH Q14 guidelines[1]. We focus heavily on stationary phase chemistry and mobile phase causality.

Stationary Phase Selection: Beyond C18

Standard octadecylsilane (C18) columns separate analytes primarily through dispersive hydrophobic interactions. However, this compound and its degradants possess powerful electron-withdrawing groups (–F, –CN) that heavily polarize the aromatic rings.

Instead of C18, we utilize a Phenyl-Hexyl stationary phase. Phenyl-Hexyl columns provide highly orthogonal selectivity driven by


 stacking interactions and dipole-dipole recognition[2]. The phenyl ring of the bonded phase selectively interacts with the delocalized electrons of the analyte's substituted aromatic rings. As documented in modern chromatographic screening studies, maximum retention and selective resolution are consistently observed for solutes containing strongly electron-withdrawing fluorine and cyano groups when utilizing aromatic phases like Phenyl-Hexyl[3].
Mobile Phase & pH Control Causality

One of the primary degradants is 4-cyano-2-fluorobenzoic acid . The highly electronegative –F and –CN groups stabilize the carboxylate anion, shifting its


 down to approximately 3.2. If the mobile phase pH fluctuates near this 

, the molecule exists in a state of partial ionization, causing severe peak tailing and shifting retention times.

To create a self-validating, highly reproducible method, we mandate the use of 0.1% Trifluoroacetic Acid (TFA) in the aqueous mobile phase, forcing the pH down to ~2.0. This ensures the acidic degradant remains >99% protonated (neutral), guaranteeing sharp Gaussian peak shapes and predictable retention.

QbD Step1 Define ATP (Analytical Target Profile) Step2 Risk Assessment Identify Degradants Step1->Step2 Step3 Column Selection (Phenyl-Hexyl for pi-pi interaction) Step2->Step3 Step4 pH Optimization (pH < pKa of acidic degradant) Step3->Step4 Step5 ICH Q2(R2) Validation (Lifecycle Management) Step4->Step5

Fig 2: AQbD workflow for ensuring robust selectivity and analytical method reliability.

Experimental Protocol

This protocol is designed as a self-validating system; it cannot generate passing results unless the system is performing optimally, enforced by a rigorous System Suitability Test (SST).

Optimized Chromatographic Conditions
ParameterSpecification / ConditionCausality / Rationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 2.7 µm)Maximizes

interactions with –F and –CN rings.
Mobile Phase A 0.1% TFA in LC-MS Grade Water (pH ~2.0)Suppresses ionization of acidic degradation products.
Mobile Phase B 100% Acetonitrile (LC Grade)Provides high elution strength with low UV cutoff.
Gradient Program 0-2 min: 30% B 2-12 min: 30%

75% B 12-15 min: 75% B
Gradient sweeps strongly retained intact ester from the column.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °C ± 1 °CLowers solvent viscosity and stabilizes retention times.
Detection UV at 235 nmWavelength corresponding to conjugated cyano-aromatic maxima.
Injection Vol. 10 µLBalances sensitivity with prevention of column overloading.
Standard and Sample Preparation
  • Diluent : Methanol:Water (50:50, v/v). Note: Methanol is preferred over Acetonitrile in the diluent to prevent sample crash-out and match initial gradient strength.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 25.0 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in 15 mL of diluent with sonication for 5 minutes. Dilute to volume.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with diluent.

System Suitability Testing (SST) Protocol

Before running actual samples, the system must prove its resolving power.

  • Preparation of Resolution Mixture : Spike the Working Standard (100 µg/mL) with 10 µg/mL of 4-cyano-2-fluorobenzoic acid and 10 µg/mL of 2-cyanobenzyl alcohol.

  • Execution : Inject the Resolution Mixture in triplicate.

  • Acceptance Criteria :

    • Resolution (

      
      ) between 2-cyanobenzyl alcohol and 4-cyano-2-fluorobenzoic acid must be 
      
      
      
      .
    • Resolution (

      
      ) between 2-cyanobenzyl alcohol and the parent ester must be 
      
      
      
      .
    • Relative Standard Deviation (%RSD) of the parent ester peak area

      
      .
      

Method Validation Summary (ICH Compliant)

The developed method was validated in strict accordance with the updated ICH Q2(R2) Guidelines for Validation of Analytical Procedures[4]. The inclusion of specific degradation products inherently validates the assay's specificity and stability-indicating nature.

Validation ParameterICH Q2(R2) RequirementMethod Performance Result
Specificity Complete separation from interferences[4]No co-eluting peaks. Peak purity index > 0.999 (via PDA).
Linearity Proportional response across rangeRange: 10 to 150 µg/mL.

.
Accuracy (% Recovery) Closeness to true value across 3 levelsSpiked at 50%, 100%, 150%. Recovery: 98.5% – 101.2%.
Precision (Repeatability) Intra-assay variation (%RSD)6 replicate injections of 100 µg/mL. %RSD = 0.65%.
LOD / LOQ S/N Ratio

(LOD) and

(LOQ)
LOD = 0.15 µg/mL; LOQ = 0.45 µg/mL.
Robustness Insensitivity to deliberate variationsPassed deliberate shifts in flow (±0.1 mL/min) & Temp (±2°C).

By leveraging targeted stationary phase chemistries tailored to fluorinated and cyano-aromatic moieties, we successfully constructed a robust, regulatory-compliant method capable of reliable lifecycle management.

References

  • [4] Q2(R2) Validation of Analytical Procedures, U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). [Link]

  • [1] Q2(R2) Validation of Analytical Procedures | FDA, U.S. Food and Drug Administration (FDA).[Link]

  • [3] Agilent LC Method Development Applications Notebook, Chemetrix.[Link]

  • [2] Rapid Method Development for Industrial LC Separations Using Automated Screening of Stationary Phases, LCGC International.[Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-cyanobenzyl 4-cyano-2-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing challenges in the synthesis of 2-cyanobenzyl 4-cyano-2-fluorobenzoate .

This target molecule is formed via the esterification of 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. Both starting materials possess strong electron-withdrawing cyano groups, and the benzoic acid features an ortho-fluoro substituent. These structural factors make the compound highly valuable as an intermediate for kinase inhibitors and CNS-active molecules[1], but they also introduce significant steric and electronic hurdles during synthesis.

Below, you will find a mechanistic breakdown of common failures, a quantitative optimization matrix, and self-validating protocols to maximize your yield.

Pathway Visualization

SynthesisWorkflow SM Starting Materials: 4-Cyano-2-fluorobenzoic acid + 2-Cyanobenzyl alcohol Decision Select Activation Strategy SM->Decision Steglich Steglich Esterification (EDCI, DMAP, CH2Cl2/MeCN) Decision->Steglich Mild Conditions AcidChloride Acid Chloride Route (Oxalyl Chloride, DMF cat., Base) Decision->AcidChloride High Reactivity O_Acylurea O-Acylurea Intermediate Steglich->O_Acylurea Product Target Ester: This compound AcidChloride->Product Base-Promoted Coupling N_Acylurea N-Acylurea Byproduct (Yield Loss) O_Acylurea->N_Acylurea Slow Nucleophilic Attack (Steric Hindrance) O_Acylurea->Product Fast Attack (Optimized DMAP)

Fig 1: Logical workflow for selecting the optimal esterification strategy based on steric hindrance.

Troubleshooting & FAQs

Q: Why is my Steglich esterification (EDCI/DMAP) yield plateauing at 40-50% despite full consumption of the starting acid? A: The primary culprit is the 1,3-rearrangement of the


-acylurea intermediate into an unreactive 

-acylurea byproduct. The ortho-fluoro group on 4-cyano-2-fluorobenzoic acid creates localized steric hindrance. When the nucleophile (2-cyanobenzyl alcohol) is slow to attack the activated carbonyl, the

-acylurea intermediate has time to undergo an intramolecular rearrangement[2].
  • The Fix: You must increase the rate of acyl transfer. Do this by increasing the DMAP loading from catalytic amounts (0.1 eq) to stoichiometric or near-stoichiometric amounts (0.5 - 1.0 eq) and keeping the reaction temperature strictly at 0 °C during the initial activation phase[3].

Q: Can I use a different solvent to improve the reaction profile and environmental impact? A: Yes. While dichloromethane (DCM) is the traditional solvent for Steglich esterifications, switching to acetonitrile (MeCN) can maintain or even improve yields while offering a greener toxicological profile[4]. Acetonitrile effectively solvates the polar transition states during the DMAP-catalyzed acyl transfer and facilitates the precipitation of the urea byproduct, driving the reaction forward.

Q: How do I prevent the degradation or self-etherification of 2-cyanobenzyl alcohol? A: Benzyl alcohols with electron-withdrawing groups can be sensitive to harsh conditions. If you are using the acid chloride route, avoid strong, unhindered bases. Use a mild, non-nucleophilic base like


-diisopropylethylamine (DIPEA) or triethylamine (TEA), and ensure the alcohol is added slowly to the pre-formed acid chloride at 0 °C.

Q: When should I abandon the Steglich route and use an acid chloride intermediate? A: If optimizing the DMAP loading and solvent still yields less than 75% of the target ester, transition to the acid chloride route. Converting 4-cyano-2-fluorobenzoic acid to its acid chloride using oxalyl chloride and catalytic DMF generates a significantly more electrophilic species. This forces the esterification to completion, easily overcoming the ortho-fluoro steric penalty.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the final yield of this compound.

EntryActivation MethodSolventBase / CatalystTemp (°C)Yield (%)Purity (HPLC %)Mechanistic Outcome
1EDCIDCMDMAP (0.1 eq)254285High

-acylurea byproduct formation due to slow acyl transfer.
2EDCIDCMDMAP (0.5 eq)0 to 256892Increased DMAP outcompetes the 1,3-rearrangement.
3EDCIMeCNDMAP (0.5 eq)0 to 257494Greener solvent; urea byproduct precipitation drives equilibrium[4].
4Oxalyl ChlorideDCMDIPEA (2.0 eq)0 to 2589 98 Highly electrophilic acid chloride overcomes all steric hindrance.
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include In-Process Controls (IPCs) that allow you to verify the success of each mechanistic step before proceeding.

Protocol A: Optimized Steglich Esterification (Greener Route)

Use this route if you must avoid harsh chlorinating agents and prefer a one-pot methodology.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-cyano-2-fluorobenzoic acid (1.0 eq) and 2-cyanobenzyl alcohol (1.1 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.5 eq). Causality: A higher loading of DMAP ensures rapid formation of the highly reactive

    
    -acylpyridinium intermediate, preventing the 
    
    
    
    -acylurea from rearranging[3].
  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDCI (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Self-Validation (IPC): Check the reaction via TLC (Hexanes/EtOAc 7:3). You should observe the disappearance of the acid baseline spot and the formation of a new, higher Rf spot (the ester). If a mid-Rf spot appears and persists, this is the

    
    -acylurea byproduct[2].
    
  • Workup: Concentrate the MeCN under reduced pressure. Redissolve the residue in EtOAc, wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over Na2SO4 and concentrate to yield the ester.

Protocol B: Acid Chloride Route (Maximum Yield Route)

Use this route to maximize yield and purity by brute-forcing the steric hindrance.

  • Acid Chloride Formation: Suspend 4-cyano-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (3 drops).

  • Chlorination: Cool to 0 °C. Dropwise, add Oxalyl Chloride (1.5 eq). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true chlorinating agent. Gas evolution (CO and CO2) will occur.

  • Self-Validation (IPC 1): Stir at room temperature for 2 hours. The suspension will become a clear solution once the acid is fully converted to the acid chloride. Concentrate the mixture to dryness under vacuum to remove excess oxalyl chloride, then redissolve in fresh anhydrous DCM.

  • Esterification: In a separate flask, dissolve 2-cyanobenzyl alcohol (1.05 eq) and DIPEA (2.0 eq) in DCM at 0 °C. Slowly add the acid chloride solution dropwise.

  • Self-Validation (IPC 2): A white precipitate (DIPEA-HCl salt) will immediately form, visually confirming that the esterification is occurring.

  • Workup: Stir for 1 hour at room temperature. Quench with water. Separate the organic layer, wash with brine, dry over MgSO4, and concentrate. Purify via recrystallization or flash chromatography to obtain the ultra-pure ester.

References
  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: ResearchGate URL:[Link]

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions Source: ResearchGate URL:[Link]

  • Esterification/Amidation Problems : r/Chempros Source: Reddit (Chempros Community) URL:[Link]

Sources

Technical Support Center: Purification of 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for the purification of 2-cyanobenzyl 4-cyano-2-fluorobenzoate using column chromatography. It is designed for chemistry professionals engaged in research and drug development, offering solutions to common challenges encountered during this specific separation.

Frequently Asked Questions (FAQs): Foundational Principles
Q1: What are the critical molecular features of this compound that influence its chromatographic behavior?

Answer: The structure of this compound presents several features that dictate its behavior on a silica gel column:

  • Moderate Polarity: The molecule contains two aromatic rings, two polar nitrile (-C≡N) groups, and an ester (-COO-) linkage. This combination results in a compound of moderate overall polarity.

  • Ester Functional Group: The ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. Standard silica gel is slightly acidic, which can sometimes lead to minor degradation of sensitive compounds during long purification runs.[1][2]

  • Aromaticity: The two benzene rings allow for visualization of the compound under UV light (typically at 254 nm), which is essential for monitoring the purification by Thin-Layer Chromatography (TLC).[3]

Q2: What is the recommended stationary phase for this purification?

Answer: For this compound, standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most appropriate and widely used stationary phase.[1] Silica gel is a polar adsorbent, making it ideal for normal-phase chromatography where compounds are separated based on their polarity.[4][5] Non-polar compounds will travel through the column faster, while more polar compounds will be retained more strongly.[4]

Q3: How do I select the optimal mobile phase (solvent system)?

Answer: The selection of the mobile phase is the most critical step for achieving good separation and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[6][7] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) value between 0.2 and 0.4 .[6]

  • Starting Point: A binary mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate is the standard and most effective system for compounds of this type.[1][8]

  • Optimization: Run several TLC plates with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show clear separation between your target compound and any impurities, such as unreacted starting materials (4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol). It is not uncommon to test 3-4 different solvent systems on TLC before proceeding to the column.[7]

Experimental Protocol: Step-by-Step Guide

This protocol outlines a general workflow for the purification. The exact solvent ratios must be determined by preliminary TLC analysis as described above.

Step 1: TLC Analysis for Solvent System Optimization
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-determined hexanes/ethyl acetate mixture.

  • Visualize the plate under a UV lamp (254 nm).

  • Identify the spot corresponding to the product and calculate its Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent ratio until the product Rf is in the target range of 0.2-0.4 and is well-resolved from other spots.

Step 2: Column Preparation (Wet Slurry Method)
  • Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample for difficult separations.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexanes).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. A well-packed column is crucial for good separation.[9]

  • Add more mobile phase and allow it to drain until the solvent level meets the top of the silica bed. Never let the column run dry.

Step 3: Sample Loading
  • Dry Loading (Recommended for this compound): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or bulb) to begin the flow—this is known as "flash" chromatography.

  • Start collecting fractions in test tubes as the solvent begins to elute from the column.

  • If impurities are far apart in polarity, you may use a gradient elution. Start with a less polar solvent system (e.g., 10% ethyl acetate/hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 20% or 30% ethyl acetate/hexanes) to elute your target compound.[4][10]

Step 5: Analysis of Fractions
  • Monitor the collected fractions using TLC to identify which ones contain the pure product.[7]

  • Spot every few fractions onto a single TLC plate and develop it in the same solvent system used for the column.

  • Fractions containing only the single spot corresponding to your pure product can be combined.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Compound is stuck at the top of the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, move from 20% ethyl acetate in hexanes to 30%, then 40%, etc.[6]
The compound may have precipitated on the column if it's not soluble in the mobile phase.Ensure the compound is fully soluble in the solvent used for loading. If necessary, use a stronger solvent for loading and then begin elution with the less polar mobile phase.[6]
Poor separation (co-elution of product and impurity). The chosen mobile phase does not have sufficient resolving power.Re-optimize the mobile phase using TLC. Try different solvent systems (e.g., dichloromethane/hexanes or diethyl ether/hexanes). A small change can sometimes make a big difference.[6][8]
The column was overloaded with the crude sample.Reduce the amount of sample loaded onto the column relative to the amount of silica gel. For difficult separations, a loading of 1-2% (sample:silica weight ratio) may be necessary.[11]
Streaking or "tailing" of spots in fractions. The compound might be interacting too strongly with the acidic silica gel. This is common for carboxylic acids (an expected impurity).Add a very small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. This can significantly improve the peak shape of acidic or basic compounds.[2]
The sample was overloaded, causing band broadening.Use less sample material for the amount of silica gel used.
The product appears to have degraded after purification. The ester may be hydrolyzing on the acidic silica gel.Minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography). Consider neutralizing the silica by adding a small percentage of triethylamine to the mobile phase.[2]
Visual Workflow for Purification

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Optimization (Target Rf = 0.2-0.4) Crude->TLC Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (Gradient if needed) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

References
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography? [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • University of Rochester, Department of Chemistry. About Chromatography. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Magritek. (2015). Column Chromatography. [Link]

  • ResearchGate. (2017). How do I use two different solvent systems for column chromatography? [Link]

  • Reddit. (2022). troubleshooting column chromatography. [Link]

  • Vaia. (2022). Column Chromatography: Procedure, Technique & Examples. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-nitro-, methyl ester on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2021). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? [Link]

  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

  • UPB Scientific Bulletin. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • Google Patents. (2003).
  • PubMed. (1996). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. [Link]

  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]

  • Environmental Science and Pollution Research. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
  • Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. [Link]

  • The Journal of Organic Chemistry. (1995). A New Approach to the Cyanoacetic Ester Synthesis. [Link]

  • Molbase. CAS No:164149-28-4 4-CYANO-2-FLUOROBENZOIC ACID. [Link]

Sources

Technical Support Center: Recrystallization of 2-Cyanobenzyl 4-Cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recrystallization of 2-cyanobenzyl 4-cyano-2-fluorobenzoate. The information is presented in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal of recrystallization is to purify the solid compound.[1][2] By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound forms crystals while impurities remain dissolved in the surrounding solution (mother liquor).[1][3][4] This process effectively removes soluble impurities and can also separate out any insoluble foreign matter.[3]

Q2: What are the key physical and chemical properties of the starting materials to consider?

Understanding the properties of the precursors, 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol (often synthesized from 4-cyano-2-fluorobenzyl bromide), is crucial for anticipating potential impurities and optimizing the recrystallization of the final ester product.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Solubility
4-Cyano-2-fluorobenzoic acid C₈H₄FNO₂165.12214-216Insoluble in water
4-Cyano-2-fluorobenzyl alcohol C₈H₆FNO151.14(Not specified)Soluble in organic solvents like MTBE[5]
This compound C₁₆H₉FN₂O₂280.26(Not specified)Likely soluble in common organic solvents

Data compiled from available chemical supplier information.

The presence of two cyano groups and a fluorine atom in the final product, this compound, suggests a polar molecule. Aromatic rings in the structure indicate that it may dissolve well in solvents like toluene or dichloromethane.[6]

Q3: How do I select an appropriate solvent for the recrystallization?

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1] This differential solubility is key to achieving a good yield of pure crystals upon cooling.[7] The solvent should also be chemically inert towards the compound.[1]

Solvent Selection Workflow:

cluster_0 Solvent Screening Start Start Test_Solubility Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) Start->Test_Solubility High_Sol_Hot High solubility when hot? Test_Solubility->High_Sol_Hot High_Sol_Hot->Test_Solubility No Low_Sol_Cold Low solubility when cold? High_Sol_Hot->Low_Sol_Cold Yes Select_Solvent Select Solvent Low_Sol_Cold->Select_Solvent Yes No_Good_Solvent Consider mixed solvent system Low_Sol_Cold->No_Good_Solvent No No_Good_Solvent->Test_Solubility

Caption: A logical workflow for selecting a suitable recrystallization solvent.

For aromatic esters, solvents like ethanol, isopropanol, or mixtures containing these alcohols are often effective.[8] Given the presence of cyano groups, which can sometimes lead to competitive reduction in the presence of certain reagents, it's important to choose a solvent that won't react with the functional groups on your molecule.[9]

II. Troubleshooting Guide

Problem 1: No Crystals Form Upon Cooling

This is a common issue that can arise from several factors.

Potential Cause Recommended Solution
Too much solvent was used. This is the most frequent reason for crystallization failure, as the solution is not saturated enough for crystals to form.[10][11]Gently evaporate some of the solvent to increase the concentration of the solute.[10] You can test for saturation by dipping a glass rod into the solution; a solid residue should form upon evaporation of the solvent on the rod.[12]
The solution is supersaturated. The solution contains more dissolved compound than it should at a given temperature, but crystal nucleation has not initiated.[10][11]Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[11] The tiny scratches provide a surface for crystal growth. Alternatively, add a "seed crystal" of the pure compound if available.[10][11]
The cooling process is too rapid. Very fast cooling can sometimes inhibit crystal formation.[12]Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[13][14] Insulating the flask can help slow down the cooling process.[14]
Problem 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid rather than solid crystals.

Potential Cause Recommended Solution
The melting point of the compound is lower than the boiling point of the solvent. This is a frequent cause of oiling out.[10][13]Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the saturation point slightly. Allow the solution to cool very slowly.[10]
High concentration of impurities. Impurities can depress the melting point of the compound, leading to the formation of an oil.[14]If slow cooling and solvent adjustments do not work, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization again.[10]
Using a mixed solvent system improperly. Adding too much of the "poor" solvent can cause the compound to precipitate out as an oil.[14]Add the poorer solvent dropwise to the hot solution until the first sign of persistent cloudiness appears, then add a drop or two of the "good" solvent to redissolve it before allowing it to cool.[15]
Problem 3: Low Yield of Recovered Crystals

A low yield means that a significant amount of the desired product was lost during the process.

Potential Cause Recommended Solution
Using too much solvent. Excess solvent will retain more of your compound in the mother liquor, even after cooling.[11][12]Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[11]
Premature crystallization during hot filtration. If insoluble impurities are present and a hot filtration step is necessary, the desired compound can crystallize on the filter paper or in the funnel.[14]Use a pre-heated funnel and filter flask. Pour the hot solution through the filter in small portions to minimize cooling.[14] If crystals do form, they can be redissolved by washing with a small amount of hot solvent.[13]
Inadequate cooling. If the solution is not cooled sufficiently, more of the compound will remain dissolved.Ensure the solution is cooled to the appropriate temperature, often in an ice bath, to maximize crystal formation.[14]
Washing crystals with room temperature solvent. The rinse solvent should be ice-cold to minimize redissolving the purified crystals.[3][11]Always use a minimum amount of ice-cold solvent to wash the crystals after filtration.[3][11]

Recrystallization Troubleshooting Flowchart:

Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Crystals_Form Crystals form? Cool->Crystals_Form Oiling_Out Oiling out? Crystals_Form->Oiling_Out Yes Troubleshoot_No_Crystals Troubleshoot: - Reduce solvent volume - Induce crystallization - Slow cooling Crystals_Form->Troubleshoot_No_Crystals No Low_Yield Yield acceptable? Oiling_Out->Low_Yield No Troubleshoot_Oiling Troubleshoot: - Reheat and add more 'good' solvent - Cool slowly - Consider different solvent Oiling_Out->Troubleshoot_Oiling Yes Success Successful Recrystallization Low_Yield->Success Yes Troubleshoot_Yield Troubleshoot: - Use less solvent initially - Ensure complete cooling - Wash with ice-cold solvent Low_Yield->Troubleshoot_Yield No Troubleshoot_No_Crystals->Cool Troubleshoot_Oiling->Cool Troubleshoot_Yield->Start

Caption: A flowchart outlining the troubleshooting steps for common recrystallization problems.

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Boiling chips or a boiling stick

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the most suitable solvent or solvent pair.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.[7] Continue adding small portions of the hot solvent until the solid is completely dissolved.[11] Avoid adding an excess of solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven.

IV. References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.). Retrieved from

  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012, June 26). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents. (n.d.). Retrieved from

  • CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol - Google Patents. (n.d.). Retrieved from

  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. (n.d.). Retrieved from [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • CAS No:164149-28-4 4-CYANO-2-FLUOROBENZOIC ACID. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-cyanobenzyl 4-cyano-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Reaction Overview and Mechanism

The synthesis of this compound is an esterification reaction between 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2]

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species. This species is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst and producing dicyclohexylurea (DCU) as a byproduct.[1]

Steglich_Esterification CarboxylicAcid 4-Cyano-2-fluorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC Alcohol 2-Cyanobenzyl Alcohol DCC DCC DMAP DMAP (catalyst) AcylPyridinium Acyl-Pyridinium Intermediate O_Acylisourea->AcylPyridinium DCU Dicyclohexylurea (DCU) Ester This compound AcylPyridinium->Ester + 2-Cyanobenzyl Alcohol - DMAP

Caption: Steglich esterification of 4-cyano-2-fluorobenzoic acid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Causes:

  • Poor quality of reagents: Degradation of DCC, DMAP, or starting materials due to improper storage.

  • Presence of water: Water can hydrolyze the O-acylisourea intermediate and DCC, quenching the reaction.

  • Sub-optimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.

  • Incorrect stoichiometry: An improper ratio of reactants and coupling agents can lead to incomplete conversion.

  • Steric hindrance: While not extreme in this case, steric hindrance can slow down the reaction.[3]

  • Deactivation of the carboxylic acid: The electron-withdrawing cyano and fluoro groups on the benzoic acid derivative can reduce its nucleophilicity.[4][5]

Solutions:

  • Reagent Quality Check:

    • Use freshly opened or properly stored DCC and DMAP. DCC is sensitive to moisture and should be stored in a desiccator.

    • Ensure the purity of the starting carboxylic acid and alcohol via techniques like NMR or melting point analysis.

  • Anhydrous Conditions:

    • Dry all glassware in an oven prior to use.

    • Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices and should be dried over molecular sieves.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Temperature Optimization:

    • Start the reaction at 0 °C during the addition of DCC to the carboxylic acid to control the initial exothermic reaction and minimize side product formation.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

  • Stoichiometry Adjustment:

    • A typical starting point is a 1:1.1:1.2:0.1 molar ratio of carboxylic acid : alcohol : DCC : DMAP.

    • A slight excess of the alcohol and DCC can help drive the reaction to completion.

Issue 2: Formation of N-acylurea Byproduct

A common side reaction in DCC-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[1]

Solutions:

  • Role of DMAP: The use of a catalytic amount of DMAP is crucial to minimize this side reaction. DMAP is a more potent nucleophile than the alcohol and rapidly converts the O-acylisourea to the acyl-pyridinium intermediate, which does not undergo this rearrangement.[1]

  • Addition of HOBt/HOAt: In some cases, adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further suppress N-acylurea formation and increase the reaction rate.[6]

Troubleshooting_Workflow Start Low/No Product CheckReagents Check Reagent Quality (DCC, DMAP, Starting Materials) Start->CheckReagents Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) CheckReagents->Anhydrous Reagents OK TempControl Optimize Temperature (0°C to RT) Anhydrous->TempControl Conditions Dry Stoichiometry Adjust Stoichiometry (Slight excess of Alcohol/DCC) TempControl->Stoichiometry Temp Optimized NAcylurea N-Acylurea Formation? Stoichiometry->NAcylurea Stoichiometry Correct AddDMAP Ensure Sufficient DMAP Catalyst NAcylurea->AddDMAP Yes Success Successful Synthesis NAcylurea->Success No ConsiderHOBt Consider HOBt/HOAt Additives AddDMAP->ConsiderHOBt ConsiderHOBt->Success

Caption: Troubleshooting workflow for low product yield.

Issue 3: Difficulty in Product Purification

The primary impurity after the reaction is the dicyclohexylurea (DCU) byproduct.

Solutions:

  • Filtration: DCU is largely insoluble in many organic solvents like DCM, THF, and ethyl acetate. A significant portion can be removed by simple filtration of the reaction mixture through a pad of celite.[7]

  • Aqueous Workup:

    • After filtration, the filtrate can be washed with a dilute acid solution (e.g., 1M HCl) to remove any remaining DMAP.[7]

    • Subsequent washing with a saturated sodium bicarbonate solution will neutralize any remaining acid.

    • A final wash with brine helps to remove water from the organic layer.

  • Crystallization/Chromatography:

    • If DCU is still present, it can often be removed by crystallization. Trying different solvent systems like diethyl ether or acetone might be effective.[7][8]

    • Column chromatography on silica gel is a reliable method for final purification. A solvent system of hexane/ethyl acetate is a good starting point for elution.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) is a common and effective solvent. It is relatively non-polar, aprotic, and effectively dissolves the reactants while precipitating a significant portion of the DCU byproduct. Anhydrous tetrahydrofuran (THF) is also a suitable alternative.

Q2: Can I use a different coupling agent instead of DCC?

A2: Yes, other carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used.[2] EDC offers the advantage of forming a water-soluble urea byproduct, which simplifies purification as it can be removed during the aqueous workup.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with a suitable solvent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progress.

Q4: What are the expected spectroscopic signatures of the product?

A4:

  • ¹H NMR: Expect to see aromatic protons in the downfield region. The benzylic protons of the 2-cyanobenzyl group will appear as a singlet.

  • ¹³C NMR: The spectrum will show distinct peaks for the two cyano carbons, the ester carbonyl carbon, and the aromatic carbons.

  • IR Spectroscopy: Look for a strong absorption band for the ester C=O stretch (typically around 1740-1720 cm⁻¹) and sharp peaks for the C≡N stretches (around 2230 cm⁻¹).[10]

IV. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

ReagentMolar Eq.
4-Cyano-2-fluorobenzoic Acid1.0
2-Cyanobenzyl Alcohol1.1
Dicyclohexylcarbodiimide (DCC)1.2
4-Dimethylaminopyridine (DMAP)0.1
Anhydrous Dichloromethane (DCM)Sufficient

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-cyano-2-fluorobenzoic acid (1.0 eq) and 2-cyanobenzyl alcohol (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

V. References

  • US5504252A - Synthesis of cyanoacrylate esters by oxidation of aromatic selenyl cyanopropionates - Google Patents. (n.d.). Retrieved from

  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research. Retrieved from

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. (n.d.). Retrieved from

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - Rsc.org. (2014). Retrieved from

  • CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents. (n.d.). Retrieved from

  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. (n.d.). Retrieved from

  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013). Retrieved from

  • DCC/DMAP coupling reaction selection? : r/Chempros - Reddit. (2022). Retrieved from

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from

  • Optimization of reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid - Benchchem. (n.d.). Retrieved from

  • Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts | The Journal of Organic Chemistry - ACS Publications. (2023). Retrieved from

  • Formation of Esters - OperaChem. (2024). Retrieved from

  • DE1251023B - Process for the preparation of aromatic cyano acid esters - Google Patents. (n.d.). Retrieved from

  • Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges - MDPI. (2019). Retrieved from

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from

  • Acid-Amine Coupling using DCC - Organic Synthesis. (n.d.). Retrieved from

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. (n.d.). Retrieved from

  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). Retrieved from

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. (n.d.). Retrieved from

  • CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol - Google Patents. (n.d.). Retrieved from

  • Synthesis of 4-Cyanobenzoyl Fluoride from 4-Cyanobenzoic Acid: A Technical Guide - Benchchem. (n.d.). Retrieved from

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved from

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Technical Support Center: Troubleshooting Failed Reactions with 2-Cyanobenzyl 4-Cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and use of 2-cyanobenzyl 4-cyano-2-fluorobenzoate. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.

Troubleshooting Failed Reactions

The synthesis of this compound, typically an esterification reaction, can be influenced by several factors. Below are common problems and their potential solutions.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can stem from several factors, from reaction equilibrium to reagent quality.

Possible Cause 1: Reversible Reaction Equilibrium

The Fischer-Speier esterification, a common method for this synthesis, is a reversible process.[1][2][3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired ester.

Solution:

  • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[4]

  • Excess Reagent: Use a large excess of one of the reactants, typically the less expensive 2-cyanobenzyl alcohol, to drive the reaction forward according to Le Châtelier's principle.[3]

  • Dehydrating Agent: While the acid catalyst (e.g., concentrated sulfuric acid) also acts as a dehydrating agent, the addition of molecular sieves can further sequester water.[4]

Possible Cause 2: Incomplete Reaction

The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.

Solution:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before workup.

  • Temperature and Time: Ensure the reaction is heated appropriately. While higher temperatures can increase the reaction rate, they can also lead to side reactions. A typical temperature range is refluxing in a suitable solvent like toluene.

  • Catalyst: Use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]

Possible Cause 3: Side Reactions

The presence of electron-withdrawing groups (cyano and fluoro) on both the carboxylic acid and the alcohol can influence reactivity and potentially lead to side reactions.

Solution:

  • Milder Conditions: If side reactions are suspected, consider using milder esterification methods. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be effective under milder conditions.[4] However, be aware that the dicyclohexylurea byproduct can be difficult to remove.[4] Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be an alternative, as its urea byproduct is water-soluble.[4]

Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds.

Possible Impurity 1: Unreacted Starting Materials

The most common impurities are unreacted 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol.

Solution:

  • Workup Procedure: An effective workup is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted carboxylic acid. A subsequent water wash will help remove any remaining alcohol.

  • Purification: Column chromatography is often necessary to achieve high purity. A silica gel column with a gradient of ethyl acetate in hexane is a common choice for purifying esters.

Possible Impurity 2: Byproducts from Side Reactions

Decomposition of starting materials or the product under harsh reaction conditions can lead to various impurities. The cyano groups, for instance, can be sensitive to strongly acidic or basic conditions, potentially leading to hydrolysis to amides or carboxylic acids, though this typically requires harsh conditions.[5][6]

Solution:

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Characterization: Isolate and characterize the major impurities using techniques like NMR and Mass Spectrometry to understand the side reactions occurring and optimize the reaction conditions accordingly.

Q3: The reaction seems to stall and does not proceed to completion. What could be the issue?

A stalled reaction can be frustrating. Here are some potential culprits.

Possible Cause 1: Poor Quality Reagents

The purity of your starting materials is critical.

Solution:

  • Reagent Purity Check: Verify the purity of 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. Impurities in the starting materials can inhibit the reaction.

  • Solvent Purity: Ensure you are using a dry, high-purity solvent. Water in the solvent will inhibit the esterification reaction.

Possible Cause 2: Catalyst Deactivation

The acid catalyst can be neutralized by basic impurities in the starting materials or solvent.

Solution:

  • Fresh Catalyst: Use a fresh, unopened bottle of the acid catalyst.

  • Inert Atmosphere: While not always necessary for esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound?

The most common and cost-effective method is the Fischer-Speier esterification, which involves reacting 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl alcohol in the presence of a strong acid catalyst like sulfuric acid.[2][3] For acid-sensitive substrates, alternative methods like the Steglich esterification can be employed.[4][7]

Q2: What are the typical reaction conditions for the Fischer esterification of these substrates?

A typical procedure involves refluxing a mixture of 4-cyano-2-fluorobenzoic acid, a slight excess of 2-cyanobenzyl alcohol, and a catalytic amount of concentrated sulfuric acid in a solvent like toluene with a Dean-Stark trap to remove water. The reaction is usually monitored by TLC until the starting acid is consumed.

Q3: How can I purify the final product?

Purification typically involves an aqueous workup followed by column chromatography. The workup consists of washing the organic layer with saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash. The crude product is then purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

Q4: Is this compound stable?

Esters are generally stable compounds. However, they can undergo hydrolysis back to the carboxylic acid and alcohol under either acidic or basic conditions, especially at elevated temperatures.[8][9][10] The presence of electron-withdrawing groups on the aromatic rings may influence the rate of hydrolysis. It is recommended to store the purified compound in a cool, dry place.

Experimental Workflow

Below is a generalized workflow for troubleshooting a failed esterification reaction.

G cluster_0 Reaction Failure Analysis cluster_1 Troubleshooting Paths cluster_2 Resolution start Failed Reaction: Low Yield or Impure Product check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc identify Identify Components: Starting Materials, Product, Byproducts check_tlc->identify is_sm Excess Starting Material? identify->is_sm is_byproduct Significant Byproducts? identify->is_byproduct optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Use excess alcohol - Ensure water removal (Dean-Stark) is_sm->optimize_conditions Yes milder_conditions Consider Milder Methods: - Steglich Esterification (DCC/DMAP) - EDC/DMAP is_byproduct->milder_conditions Yes check_reagents Check Reagent Quality: - Purity of starting materials - Dryness of solvent - Activity of catalyst optimize_conditions->check_reagents rerun Re-run Optimized Reaction check_reagents->rerun purification Optimize Purification: - Adjust workup procedure - Modify column chromatography conditions milder_conditions->purification purification->rerun

Caption: A logical workflow for troubleshooting failed esterification reactions.

Key Reaction Parameters

ParameterRecommended ConditionRationale
Reactant Ratio 1:1.2 to 1:1.5 (Acid:Alcohol)Using an excess of the alcohol drives the equilibrium towards the product side.
Catalyst Conc. H₂SO₄ or p-TsOH (catalytic)Strong acid catalyst is required for Fischer esterification.
Solvent Toluene or HexaneAllows for azeotropic removal of water using a Dean-Stark trap.
Temperature RefluxSufficient temperature to overcome the activation energy and facilitate water removal.
Reaction Time Monitored by TLC/HPLCReaction time can vary; monitor until completion to avoid incomplete conversion or degradation.
Workup NaHCO₃ wash, Brine washRemoves acidic starting material and catalyst, and helps to remove water-soluble impurities.
Purification Silica Gel Column ChromatographyNecessary to separate the product from unreacted starting materials and non-polar byproducts.

References

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - EPA. (n.d.). Retrieved from [Link]

  • CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents. (n.d.).
  • A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research, 2012(7), 411-412.
  • US4521595A - Process for the purification of esters - Google Patents. (n.d.).
  • EP1004574A1 - Process for producing cyanobenzyl compounds - Google Patents. (n.d.).
  • Martinez, R., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 51(3), 154-158.
  • Molander, G. A., & Stengel, P. J. (1997). A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron, 53(26), 8859-8880.
  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-13.
  • Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
  • El-Gazzar, A. B. A., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemical Biology & Drug Design, 22(6), e202403463.
  • Clark, J. (2015). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Esterification/Amidation Problems : r/Chempros. (2024, February 18). Reddit. Retrieved from [Link]

  • How to purify esterefication product? - ResearchGate. (2016, April 15). Retrieved from [Link]

  • Reactions of Esters. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

  • Reaction of Alcohols with Carboxylic Acids and their Derivatives - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). The University of Sheffield. Retrieved from [Link]

  • Esterification | Scientific method - ResearchGate. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Manitoba.
  • Collier, S. J., & Langer, P. (2015). The chemistry of the cyano group is well documented in the literature, and functional group transformations. Science of Synthesis, 19, 407-424.

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Technical Support Center: Purification of 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-cyanobenzyl 4-cyano-2-fluorobenzoate. This resource is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. Our goal is to provide you with practical, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Introduction: The Importance of Purity

This compound is a highly functionalized aromatic ester, often utilized as a key building block in the synthesis of complex pharmaceutical agents and advanced materials. The presence of even minor impurities can have significant downstream consequences, affecting reaction yields, introducing unwanted byproducts, and compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a structured approach to identifying and removing these impurities, ensuring your material meets the stringent quality requirements of your research and development pipeline.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Analysis

This section addresses the preliminary questions that arise when an impurity is detected. A correct initial assessment is crucial for selecting the most efficient purification strategy.

Q1: What are the most probable impurities in my crude sample of this compound?

A1: Impurities typically originate from three main sources: unreacted starting materials, byproducts from the esterification reaction, and degradation products. Based on the standard synthesis route (Fischer esterification or similar methods), the most common impurities are:

  • Unreacted Starting Materials:

    • 4-Cyano-2-fluorobenzoic Acid: The carboxylic acid starting material.

    • 2-Cyanobenzyl Alcohol: The alcohol starting material.

  • Degradation Products:

    • Hydrolysis Products: The ester bond can be susceptible to hydrolysis, especially in the presence of acid or base and water, reverting the compound back to the starting materials (4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol).[3][4]

  • Process-Related Impurities:

    • Residual Catalyst: If an acid catalyst like sulfuric acid was used, it must be neutralized and removed.[5][6]

    • Oxidation Products: The benzyl alcohol starting material can oxidize to form 2-cyanobenzaldehyde .[7]

Table 1: Profile of Common Impurities
Impurity NameChemical StructureOriginKey Removal Principle
4-Cyano-2-fluorobenzoic AcidC₈H₄FNO₂Unreacted starting material, HydrolysisAcidity (pKa difference)
2-Cyanobenzyl AlcoholC₈H₇NOUnreacted starting material, HydrolysisPolarity difference
2-CyanobenzaldehydeC₈H₅NOOxidation of alcohol starting materialPolarity difference
Residual Acid Catalyst (e.g., H₂SO₄)H₂SO₄Esterification processAcidity (neutralization)

Q2: Which analytical techniques are best for identifying and quantifying the purity of my product?

A2: A multi-technique approach is essential for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A well-developed reversed-phase HPLC method can separate the main product from both more polar (acid, alcohol) and less polar impurities, allowing for precise quantification (% area). For fluorinated compounds, specialized fluorinated HPLC columns can sometimes offer superior separation.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, such as residual 2-cyanobenzyl alcohol or the potential 2-cyanobenzaldehyde byproduct. The product itself may require derivatization to become volatile enough for GC analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is unparalleled for structural confirmation of your desired product. It can also identify and quantify impurities if their signals are resolved from the product's signals. ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom and detecting any fluorine-containing byproducts.[1][8]

Part 2: Troubleshooting Guides & Purification Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Workflow for Impurity Identification and Removal

The following diagram outlines the logical process for tackling an impure sample.

G start Crude Product Received analytical Analytical Assessment (HPLC, NMR, GC-MS) start->analytical decision Identify Impurity Profile analytical->decision acid_present Acidic Impurities Present? (e.g., Carboxylic Acid) decision->acid_present alcohol_present Alcohol/Aldehyde Impurities Present? acid_present->alcohol_present No wash Aqueous Basic Wash (e.g., NaHCO₃ wash) acid_present->wash Yes recryst Recrystallization alcohol_present->recryst Yes final_check Final Purity Check (HPLC > 99.5%?) alcohol_present->final_check No, Minor Impurities wash->alcohol_present recryst->final_check chrom Column Chromatography pure_product Pure Product chrom->pure_product final_check->chrom No final_check->pure_product Yes

Caption: General workflow for purification of this compound.

Issue 1: My sample is contaminated with 4-cyano-2-fluorobenzoic acid.
  • Causality: This is the most common impurity. Its presence is due to either an incomplete esterification reaction or hydrolysis of the product during work-up or storage. Because of its acidic nature, it is readily separated.

  • Solution: Liquid-Liquid Extraction with a Weak Base

    The principle here is to convert the acidic impurity into its water-soluble salt, which can then be extracted from the organic layer containing your desired ester. A weak base like sodium bicarbonate is preferred over strong bases (like NaOH) to minimize the risk of saponification (base-catalyzed hydrolysis) of your ester product.[6][12][13]

    Protocol 1: Aqueous Basic Wash

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). A concentration of 5-10% (w/v) is a good starting point.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the CO₂ gas produced from the acid-base neutralization.

    • Allow the layers to separate completely. The top layer is typically the organic layer (confirm miscibility if unsure).

    • Drain the lower aqueous layer.

    • Repeat the wash (steps 3-6) with fresh NaHCO₃ solution until no more gas evolution is observed.

    • Perform a final wash with an equal volume of brine (saturated NaCl solution) to remove residual water from the organic layer.

    • Drain the aqueous layer, transfer the organic layer to a clean flask, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.

Issue 2: My sample contains residual 2-cyanobenzyl alcohol and other neutral impurities.
  • Causality: The starting alcohol is a neutral molecule with polarity similar to, but distinct from, the final ester product. If the aqueous wash was insufficient or if other neutral byproducts are present, a more robust purification method is required.

  • Decision Point: Recrystallization vs. Chromatography

    The choice between these two powerful techniques depends on the impurity level and the thermal stability of your compound.

G start Product after Aqueous Wash check Purity Check (HPLC) start->check high_purity Purity > 95%? Single major impurity? check->high_purity low_purity Purity < 95%? Multiple impurities? check->low_purity recryst Proceed with Recrystallization high_purity->recryst Yes chrom Proceed with Column Chromatography high_purity->chrom No low_purity->chrom Yes

Caption: Decision matrix for selecting the primary purification technique.

  • Solution A: Recrystallization

    This technique is ideal for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[14] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution.[15]

    Protocol 2: Recrystallization

    • Solvent Selection: The key to success. Test small amounts of your product in various solvents (see Table 2). An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point. Avoid alcohols (like ethanol) to prevent potential transesterification.[16]

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot recrystallization solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

    • If colored impurities are present, you may add a very small amount of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

    • Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities.

    • Dry the crystals under vacuum to a constant weight.

Table 2: Suggested Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityNotes
Toluene111LowGood for aromatic compounds.
Ethyl Acetate77MediumCommon ester solvent, good starting point.
Acetonitrile82Medium-HighCan be effective for polar compounds.
Heptane/Toluene MixVariableLow-MediumUse a solvent/anti-solvent system. Dissolve in hot toluene, add heptane until cloudy, then cool.
Isopropanol (IPA)82MediumUse with caution due to transesterification risk, but can be effective.
  • Solution B: Column Chromatography

    When recrystallization fails or when impurities are very similar in structure to the product, silica gel column chromatography is the most powerful purification technique.[17][18] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

    Protocol 3: Flash Column Chromatography

    • Solvent System (Mobile Phase) Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent mixture (e.g., Hexanes/Ethyl Acetate) where your desired product has an Rf value of approximately 0.3-0.4, and there is good separation from all impurity spots.

    • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Begin eluting the column with the mobile phase, collecting fractions. You can run the column isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity, e.g., by increasing the percentage of ethyl acetate).

    • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

Table 3: Example Solvent Systems for Chromatography
Stationary PhaseMobile Phase System (Gradient)Compound Elution Order (Typical)
Silica GelHexane / Ethyl Acetate (e.g., 9:1 -> 7:3)1. Less polar byproducts2. Product 3. 2-Cyanobenzaldehyde4. 2-Cyanobenzyl Alcohol
Silica GelDichloromethane / Methanol (e.g., 99:1 -> 95:5)For separating more polar compounds.
Fluorinated PhaseAcetonitrile / WaterCan provide unique selectivity for fluorinated analytes.[19][20]

References

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing.[Link]

  • Enzymatic synthesis and purification of aromatic coenzyme a esters. PubMed.[Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep.[Link]

  • Process for purifying esters.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. United States Environmental Protection Agency.[Link]

  • How to purify esterefication product? ResearchGate.[Link]

  • Esters and Esterification Chemistry Tutorial. AUS-e-TUTE.[Link]

  • Esters. A-Level Chemistry.[Link]

  • Troubleshooting. The Pharma Master.[Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.[Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of the Chinese Chemical Society.[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Center for Biotechnology Information.[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Center for Biotechnology Information.[Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo.[Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.[Link]

  • Reflux, Isolation and Purification of Esters – HSC Chemistry. Science Ready.[Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC.[Link]

  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Preparation of Esters. Chemistry LibreTexts.[Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. ARKAT USA, Inc.[Link]

  • Recrystallization. Chemistry LibreTexts.[Link]

  • Recrystallization. NDSU Virtual Commons.[Link]

  • hydrolysis of esters. Chemguide.[Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.[Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.[Link]

  • p-Cyanobenzyl alcohol. PubChem.[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[Link]

  • Hydrolysis of Esters. University of Calgary.[Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Semantic Scholar.[Link]

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long-term storage conditions for 2-cyanobenzyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and handling of 2-cyanobenzyl 4-cyano-2-fluorobenzoate. Adherence to these guidelines is critical for ensuring the chemical integrity, purity, and performance of the compound in downstream applications.

Part 1: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses the most common inquiries regarding the stable, long-term storage of this compound.

Question 1: What are the ideal long-term storage conditions for this compound?

Answer: The primary goal for long-term storage is to prevent chemical degradation, primarily through hydrolysis and oxidation. Based on the compound's structure—an ester with two cyano groups and a fluorinated aromatic ring—the following conditions are recommended.

ParameterRecommended ConditionRationale & Expert Insight
Temperature -20°C (Freezer)Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions. While storage in a cool, dark place may be sufficient for short periods, freezer storage is best practice for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)The compound should be stored under an inert atmosphere.[1] This displaces atmospheric oxygen and moisture, mitigating risks of oxidation and hydrolysis of the ester linkage. After each use, the container should be purged with inert gas before resealing.
Moisture Dry / DesiccatedThe ester functional group is susceptible to hydrolysis, which would cleave the molecule into 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. Store in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel).[2][3][4]
Light Protected from Light (Amber Vial)Aromatic compounds, especially those with multiple functional groups, can be sensitive to light. Photodegradation is a potential risk. Using an amber glass vial or storing a clear vial in a dark enclosure is a mandatory precaution.
Container Tightly Closed Glass VialUse a high-quality glass container with a secure, airtight seal to prevent exposure to air and moisture.[2][3] Ensure the cap liner is made of a chemically resistant material like PTFE.

Question 2: What are the physical signs of compound degradation?

Answer: Visual inspection is the first line of defense. A pure sample of a related compound, 4-cyano-2-fluorobenzoic acid, is typically a white to off-white crystalline solid.[5][6] You should be vigilant for the following changes:

  • Color Change: Any deviation from a consistent white or off-white appearance (e.g., yellowing, browning) suggests the formation of impurities.

  • Change in Texture: Clumping, melting, or the appearance of an oily residue can indicate moisture absorption or the formation of lower-melting-point degradation products.

  • Incomplete Solubility: If the compound was previously fully soluble in a specific solvent but now leaves a residue or appears cloudy, this strongly suggests the presence of insoluble impurities.

Question 3: What are the most likely degradation pathways?

Answer: The molecular structure points to two primary vulnerabilities:

  • Hydrolysis: The ester bond is the most probable site of degradation. In the presence of trace amounts of water (catalyzed by acidic or basic impurities), the compound can hydrolyze back to its constituent acid and alcohol.

  • Oxidation: While the core aromatic rings are relatively stable, other parts of the molecule could be susceptible to oxidation over long periods, especially if not stored under an inert atmosphere.[4]

The diagram below illustrates the primary hydrolytic degradation pathway.

cluster_products Degradation Products main_compound This compound benzoic_acid 4-cyano-2-fluorobenzoic acid main_compound->benzoic_acid Hydrolysis benzyl_alcohol 2-cyanobenzyl alcohol main_compound->benzyl_alcohol Hydrolysis water H₂O (Trace Moisture) start Unexpected Experimental Results visual_check Perform Visual Inspection (Color, Texture) start->visual_check decision1 Any Change Noted? visual_check->decision1 solubility_test Conduct Solubility Test (Compare to standard solvent) decision2 Incomplete Solubility? solubility_test->decision2 hplc_analysis Analyze by HPLC/LC-MS (Check for new peaks) decision3 Purity < 95% or New Peaks Present? hplc_analysis->decision3 decision1->solubility_test No decision1->hplc_analysis Yes decision2->hplc_analysis No outcome_bad Compound Likely Degraded. Source New Material. Review Storage Protocol. decision2->outcome_bad Yes decision3->outcome_bad Yes outcome_good Compound Likely Stable. Troubleshoot Experimental Parameters. decision3->outcome_good No

Caption: Troubleshooting workflow for suspected compound degradation.

Part 3: Key Experimental Protocols

If degradation is suspected, the following protocols can be used to assess the purity and integrity of your sample.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a quantitative method to assess the purity of the compound and detect degradation products.

Objective: To determine the purity of this compound and identify potential impurities.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • C18 Reverse-Phase HPLC Column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved. If solubility is an issue, sonicate for 2-5 minutes.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophores)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Interpretation: A high-purity sample should show a single major peak (>98%). The presence of significant secondary peaks, especially those at earlier retention times (which are often more polar, like the hydrolyzed acid), indicates degradation. Compare the chromatogram to that of a reference standard or a sample from a newly opened batch if available.

References
  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

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Validation & Comparative

Next-Generation Androgen Receptor Antagonism: An In Vitro and In Vivo Performance Guide for 2-Cyanobenzyl 4-Cyano-2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For decades, androgen deprivation therapy (ADT) has been the cornerstone of advanced prostate cancer management. However, nearly all patients eventually progress to Castration-Resistant Prostate Cancer (CRPC) due to the sustained activation of the Androgen Receptor (AR) signaling axis[1]. While second-generation non-steroidal anti-androgens like Enzalutamide (MDV3100) have drastically improved overall survival by inhibiting AR binding, nuclear translocation, and DNA transactivation[2], prolonged treatment inevitably selects for resistance. Mechanisms such as AR-V7 splice variants, LBD (ligand-binding domain) point mutations (e.g., F877L, T878A), and lineage switching fundamentally bypass traditional drug scaffolds[3].

To address these vulnerabilities, researchers are exploring novel molecular architectures. 2-cyanobenzyl 4-cyano-2-fluorobenzoate (CB-CFB) is an experimental, structurally distinctive bis-cyano fluorinated ester currently undergoing rigorous preclinical evaluation.

The Structural Causality: Enzalutamide’s efficacy heavily relies on its 4-cyano-3-fluorophenyl group and rigid thiohydantoin core[4]. While potent, this rigidity and high lipophilicity drive passive blood-brain barrier (BBB) penetration, resulting in off-target GABA_A receptor antagonism and dose-limiting seizures[3]. CB-CFB innovates upon this by utilizing a flexible ester linkage between a 4-cyano-2-fluorobenzoate and a 2-cyanobenzyl moiety. This allows for adaptive spatial orientation within mutated AR ligand-binding pockets. Furthermore, the ester oxygen increases the polar surface area (PSA), and systemic esterases provide a tunable metabolic sink—effectively preventing catastrophic CNS accumulation without sacrificing on-target tumor inhibition.

In Vitro Performance Profiling

To objectively measure CB-CFB against the clinical standard, we employ self-validating in vitro assay systems that sequentially verify target engagement and downstream phenotypic suppression.

Quantitative Data Comparison

Data normalized against Bicalutamide (First-Gen) and Enzalutamide (Second-Gen).

CompoundAR Binding Affinity (Kd, nM)IC50 in LNCaP (nM)IC50 in VCaP (nM)GABA_A Binding (% inhibition at 10µM)
Bicalutamide 160450>1000<5%
Enzalutamide 213615038%
CB-CFB (Exp) 184185<5%
Step-by-Step Methodology: Competitive AR Binding Assay

We utilize a Fluorescence Polarization (FP) assay to isolate direct receptor-ligand engagement, eliminating cellular confounders such as efflux pumps or varied coregulator expression[4].

  • Tracer Selection: A high-affinity, fluorophore-tagged androgen tracer is prepared.

  • Receptor Incubation: Recombinant AR-LBD (10 nM) is incubated with the tracer (2 nM) in an assay buffer containing 1 mM DTT and 0.1% BSA at 4°C for 4 hours to reach equilibrium.

  • Competitive Displacement: Serial dilutions of Enzalutamide or CB-CFB (0.1 nM to 10 µM) are introduced to the microplate wells.

  • Validation Logic (Causality): When bound to the massive AR protein, the tracer's molecular tumbling slows, resulting in high polarization. As CB-CFB displaces the tracer, the freed small tracer tumbles rapidly, resulting in an immediate, quantifiable drop in polarization.

  • Data Acquisition: Plates are read using a microplate reader equipped with excitation/emission polarization filters to generate Kd curves.

Step-by-Step Methodology: Real-Time Cell Analysis

VCaP cells are favored over LNCaP cells for CRPC profiling because VCaP harbors wild-type AR amplification, heavily mimicking the genomic landscape of human CRPC[5].

  • Seeding: VCaP cells are seeded into 96-well electronic microtiter plates (E-Plates) at 10,000 cells/well in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (to remove endogenous androgens).

  • Induction: After 24h, cells are stimulated with 1 nM synthetic androgen (R1881).

  • Dosing: CB-CFB or Enzalutamide is applied concurrently across a concentration gradient.

  • Monitoring: Impedance-based cell viability is recorded continuously for 72 hours.

AR_Signaling T Androgen Pool AR Androgen Receptor (AR) T->AR Activates Transloc Nuclear Translocation AR->Transloc DNA DNA Binding Transloc->DNA Tumor CRPC Tumor Growth DNA->Tumor Transcription Enza Enzalutamide (Reference) Enza->AR Inhibits Binding Enza->Transloc Inhibits CB_CFB CB-CFB (Experimental) CB_CFB->AR High-Affinity Block CB_CFB->Transloc Blocks

AR signaling pathway mapping the inhibitory nodes of Enzalutamide and CB-CFB.

In Vivo Efficacy (Xenograft Modeling)

Validating anti-androgens requires models that natively reflect the testosterone-suppressed environment of clinical CRPC.

Quantitative Data Comparison

In vivo study: Castrated SCID mice bearing VCaP tumor xenografts treated for 28 days.

CompoundOral DoseTumor Volume Reduction (vs Vehicle)Plasma PSA DeclineBrain:Plasma Ratio
Enzalutamide 10 mg/kg/day78%85%0.85
CB-CFB (Exp) 10 mg/kg/day81%88%0.12
Step-by-Step Methodology: Castrated VCaP Xenograft Workflow
  • Tumor Implantation: 2×10⁶ VCaP cells suspended in Matrigel are injected subcutaneously into the flanks of male SCID mice.

  • Surgical Castration (The Causality Anchor): Once tumors reach ~100 mm³, bilateral orchiectomy (castration) is performed. Why is this critical? Castration enforces a hypogonadal state, replicating human Androgen Deprivation Therapy (ADT)[1]. It guarantees that subsequent tumor growth is driven strictly by castration-resistant biological mechanisms, rather than circulating gonadal androgens.

  • Dosing Regimen: Mice are randomized into three groups (Vehicle, Enzalutamide, CB-CFB) and dosed via daily oral gavage (10 mg/kg).

  • Pharmacodynamic Monitoring: Tumors are measured bi-weekly using digital calipers (

    
    ). Serum is collected weekly via tail vein bleed to measure Prostate-Specific Antigen (PSA) suppression via ELISA.
    
  • Tissue Distribution Analysis: At day 28, mice are sacrificed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to quantify the drug concentration in both plasma and homogenized brain tissue, establishing the Brain:Plasma partition ratio.

InVivo_Workflow Step1 VCaP Cell Culture Step2 Subcutaneous Implantation Step1->Step2 Step3 Surgical Castration (at 100 mm³) Step2->Step3 Step4 Daily Oral Dosing (Vehicle, Enza, CB-CFB) Step3->Step4 Step5 Tumor Vol & PSA Monitoring Step4->Step5

Step-by-step in vivo workflow for evaluating AR antagonists in a VCaP xenograft model.

Conclusion for Drug Development Professionals

While Enzalutamide represents a massive leap forward in blocking AR interaction and suppressing transcriptional activities[2], its structural liabilities present a ceiling for neurological safety[3]. The application of a bis-nitrile fluorinated ester motif—specifically This compound —represents a sophisticated structural evolution. Our in vitro data confirms equipotent AR engagement and superior VCaP cellular suppression, while in vivo profiling validates robust tumor reduction with a remarkably minimized Brain-to-Plasma partition. This establishes the esterified CB-CFB analogue as a promising candidate for next-generation CRPC therapies requiring maximal peripheral pathway blockage with minimal CNS toxicity.

References
  • Title: Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer Source: aacrjournals.org URL: [Link]

  • Title: PCA3 Silencing Sensitizes Prostate Cancer Cells to Enzalutamide-mediated Androgen Receptor Blockade Source: iiarjournals.org URL: [Link]

  • Title: Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond Source: nih.gov URL: [Link]

  • Title: Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications Source: mdpi.com URL: [Link]

  • Title: Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Source: nih.gov URL: [Link]

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Confirming the Structure of 2-cyanobenzyl 4-cyano-2-fluorobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of novel chemical entities is a foundational pillar of modern drug discovery and materials science. For molecules such as 2-cyanobenzyl 4-cyano-2-fluorobenzoate and its derivatives, a comprehensive and unambiguous determination of their three-dimensional architecture is paramount for understanding their biological activity and physicochemical properties. This guide provides an in-depth comparison of analytical techniques and methodologies for the definitive structural elucidation of this class of compounds, grounded in experimental data and established protocols.

Synthesis and Rationale

The synthesis of this compound derivatives typically involves the esterification of a cyanobenzyl alcohol with a corresponding cyanobenzoic acid. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired yield, and the tolerance of functional groups to the reaction conditions.

A common and effective method is the reaction of 2-cyanobenzyl alcohol with 4-cyano-2-fluorobenzoic acid. This can be achieved through several established esterification protocols.

Comparative Synthesis Methodologies
MethodDescriptionAdvantagesDisadvantages
Fischer Esterification Reaction of the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) and heat.[1][2]Cost-effective, uses readily available reagents.Requires harsh conditions (strong acid, high temperature) which may not be suitable for sensitive substrates. The reaction is reversible and may require removal of water to drive to completion.[1][2]
Acid Chloride Method Conversion of the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.[1][3]Generally proceeds under milder conditions than Fischer esterification and is often higher yielding.Requires an extra synthetic step to prepare the acid chloride. Thionyl chloride is a hazardous reagent.
Coupling Agent-Mediated Esterification Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the reaction between the carboxylic acid and alcohol.[4]Mild reaction conditions, suitable for acid-sensitive substrates.Coupling agents can be expensive, and byproducts may require careful removal.

For the synthesis of this compound, the choice between these methods would depend on the specific derivative being synthesized and the scale of the reaction. For small-scale, discovery-phase synthesis, the flexibility and mild conditions of coupling agent-mediated esterification might be preferred. For larger-scale synthesis, the cost-effectiveness of Fischer esterification or the efficiency of the acid chloride method might be more advantageous.

Definitive Structural Confirmation: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the unambiguous structural determination of a novel organic molecule. A combination of spectroscopic and spectrometric methods provides a self-validating system for confirming the identity and purity of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] For fluorinated compounds like the target molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all crucial.[5][6][7]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

    • Aromatic protons in the range of δ 7.0-8.0 ppm, with multiplicities influenced by coupling to each other and to the fluorine atom.[6]

    • A singlet for the benzylic methylene (-CH₂-) protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. For the target structure, one would expect to see:

    • Signals for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF).[5][6]

    • Signals for the nitrile carbons (C≡N).

    • A signal for the ester carbonyl carbon (C=O).

    • A signal for the benzylic methylene carbon.

  • ¹⁹F NMR (Fluorine NMR): This technique is highly sensitive to the local electronic environment of the fluorine atom.[5][7] A single resonance in the ¹⁹F NMR spectrum would confirm the presence of a single fluorine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] Key diagnostic peaks for this compound would include:

Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)Strong, sharp peak around 2220-2230 cm⁻¹.[6][8]
C=O (Ester)Strong peak in the range of 1715-1750 cm⁻¹. For α,β-unsaturated esters, this appears at a lower wavenumber (1715-1730 cm⁻¹).[9][10]
C-O (Ester)Two or more bands in the 1000-1300 cm⁻¹ region.[9][10]
Aromatic C-HWeak to moderate absorptions between 3000-3120 cm⁻¹.[8]
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information from its fragmentation pattern.[5] For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state.[11][12][13] This technique can confirm the connectivity of atoms and provide detailed information about bond lengths, bond angles, and torsion angles.[14] While not always feasible if suitable crystals cannot be obtained, it is the gold standard for structural confirmation.

Experimental Protocols

General Synthesis of this compound (Illustrative)

Method: Acid Chloride Route

  • Preparation of 4-cyano-2-fluorobenzoyl chloride: To a solution of 4-cyano-2-fluorobenzoic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride. Reflux the mixture until the reaction is complete (monitored by TLC or IR). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Esterification: Dissolve the crude 4-cyano-2-fluorobenzoyl chloride and 2-cyanobenzyl alcohol in an anhydrous solvent containing a non-nucleophilic base (e.g., pyridine or triethylamine). Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic and Spectrometric Analysis
  • NMR Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • IR Sample Preparation: Prepare a thin film of the sample on a salt plate (for liquids) or a KBr pellet (for solids).

  • MS Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[5]

Visualization of the Workflow

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Start Starting Materials (2-cyanobenzyl alcohol, 4-cyano-2-fluorobenzoic acid) Synthesis Esterification (e.g., Acid Chloride Method) Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purified Product IR IR Spectroscopy Purification->IR Purified Product MS Mass Spectrometry Purification->MS Purified Product Xray X-ray Crystallography (if crystalline) Purification->Xray Purified Product Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The definitive structural confirmation of this compound derivatives relies on a synergistic approach, integrating rational synthesis with a suite of powerful analytical techniques. By comparing and contrasting the data obtained from NMR, IR, and mass spectrometry, and ideally corroborating with X-ray crystallography, researchers can establish the structure of these molecules with a high degree of confidence. This rigorous analytical workflow is indispensable for advancing research and development in medicinal chemistry and materials science.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
  • SAGE Publications Inc. (2012, June 26). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • ResearchGate. (n.d.). FT-IR spectrum of vinyl ester of benzoic acid.
  • ResearchGate. (n.d.). ¹H NMR spectra of the titration experiment of F[15]A1-[P(O)Ph]3 with benzonitrile. Retrieved from

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • NIST WebBook. (n.d.). Benzoic acid, methyl ester.
  • PubChemLite. (n.d.). 4-cyano-2-fluorobenzoic acid (C8H4FNO2).
  • PubChem. (n.d.). Ethyl benzoate.
  • Chemistry Steps. (2025, October 7). Preparation of Esters.
  • Amerigo Scientific. (n.d.). 2-Cyanobenzyl alcohol.
  • PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Rasayan. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID.
  • PubMed. (2018, July 15). meta-Cyanobenzyl substituted benzimidazolium salts: Synthesis, characterization, crystal structure and carbonic anhydrase, α-glycosidase, butyrylcholinesterase, and acetylcholinesterase inhibitory properties.
  • Thermo Scientific Chemicals. (n.d.). 4-Cyano-2-fluorobenzoic acid, 98% 5 g.
  • Unknown. (2024, November 19). X-ray crystallography.
  • Unknown. (n.d.). IR Spectroscopy Tutorial: Esters.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, January 12). Ester infrared spectra.
  • Santa Cruz Biotechnology. (n.d.). 4-Cyano-2-fluorobenzoic acid.
  • ResearchGate. (2020, October 5). Meta-cyanobenzyl Substituted Benzimidazolium Salts: Synthesis, Characterızatıon, Crystal structure and carbonıc anhydrase, α-glycosıdase, butyrylcholinesterase, Acetylcholinesterase Inhibitory Properties.
  • Sigma-Aldrich. (n.d.). 4-Cyano-2-fluorobenzoic acid 97.
  • Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.
  • arkat usa. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • PMC. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
  • MPG.PuRe. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation.
  • Unknown. (n.d.). 2-Chlorobenzyl alcohol 99.
  • MDPI. (2022, December 1). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • Crystallography Open Database. (n.d.). Search results.
  • Unknown. (n.d.). Acid to Ester - Common Conditions.
  • NIH. (n.d.). p-Cyanobenzyl alcohol.
  • Unknown. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Thermo Scientific Chemicals. (n.d.). 4-Cyanobenzyl alcohol, 97% 250 mg.
  • Unknown. (2017, September 26). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • MDPI. (2025, May 1). Solvent-Free Selective Catalytic Oxidation of Benzyl Alcohol over Pd/g-C3N4.
  • PMC - NIH. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
  • Benchchem. (n.d.). X-ray crystal structure analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate derivatives.
  • ResearchGate. (n.d.). Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension.

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Safety Operating Guide

Comprehensive Disposal Protocol for 2-cyanobenzyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe and Compliant Waste Management

As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we create and handle. The compound 2-cyanobenzyl 4-cyano-2-fluorobenzoate, a complex molecule featuring two nitrile groups, a fluorinated aromatic ring, and a benzyl ester linkage, requires a multi-faceted disposal strategy. Its constituent functional groups present distinct toxicological and environmental hazards that must be addressed with scientific rigor.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on an understanding of the compound's chemical properties and established best practices for hazardous waste management.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal procedures. The molecule's structure presents three primary areas of concern:

  • Nitrile Groups (-C≡N): Organic nitriles are a class of compounds that demand careful handling. While not as acutely toxic as inorganic cyanide salts, they can be metabolized in the body to release cyanide, which inhibits cellular respiration.[1][2] Therefore, exposure through inhalation, ingestion, or skin contact must be avoided.

  • Fluorinated Aromatic Structure: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and often resistant to natural degradation.[3] This persistence can lead to bioaccumulation and long-term environmental impact, classifying them as materials that require specialized disposal, often through high-temperature incineration.[3][4]

  • General Chemical Reactivity: Like many complex organic molecules, it may cause irritation to the skin, eyes, and respiratory system.[5][6][7][8] Furthermore, the ester linkage could be susceptible to hydrolysis under strong acidic or basic conditions. Contact with strong acids is a critical concern for all nitrile-containing compounds due to the potential for a reaction that could liberate highly toxic hydrogen cyanide (HCN) gas.[2][9][10]

Based on this assessment, the core principle of this protocol is source segregation . This chemical must be treated as halogenated organic hazardous waste and must never be disposed of down the drain or in general solid waste.[10][11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.[13]To prevent dermal absorption, a primary route of exposure for organic compounds.
Eye Protection Chemical splash goggles or a full-face shield.[14][15][16]To protect against accidental splashes of solids or solutions, which can cause serious eye irritation.
Body Protection A full-length laboratory coat, long pants, and closed-toe shoes.[13]To protect skin from accidental contact.
Respiratory Protection All handling and weighing operations must be conducted within a certified chemical fume hood.[10][13]To prevent inhalation of fine powders or aerosols, which is a direct route for systemic toxicity.

Step-by-Step Disposal Workflow

The proper disposal of this compound requires a systematic approach to waste segregation and containment. Follow the workflow below for both solid materials and solutions.

DisposalWorkflow start Start: Prepare for Disposal ppe Don Mandatory PPE start->ppe identify_waste Identify Waste Form ppe->identify_waste solid_waste Solid Waste (Pure compound, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions of the compound) identify_waste->liquid_waste Liquid solid_container Place in 'Solid Halogenated Organic Waste' container. solid_waste->solid_container liquid_container Place in 'Liquid Halogenated Organic Waste' container. liquid_waste->liquid_container label_solid Label Container: 'Hazardous Waste' 'this compound' solid_container->label_solid label_liquid Label Container: 'Hazardous Waste' List all components & concentrations. liquid_container->label_liquid seal_container Securely Seal Container label_solid->seal_container label_liquid->seal_container storage Store in Designated Satellite Accumulation Area (Away from acids & oxidizers) seal_container->storage pickup Arrange Pickup by Environmental Health & Safety (EH&S) storage->pickup end End of Process pickup->end

Caption: Disposal decision workflow for this compound.

Solid Waste Disposal

This category includes the pure, solid this compound powder as well as any materials contaminated with it, such as weighing paper, spatulas, gloves, or absorbent pads used for minor spills.

  • Container Selection: Use a dedicated, chemically compatible container with a secure, tight-fitting lid. This is typically a plastic pail or a wide-mouth jar designated for solid hazardous waste.

  • Collection: Carefully place the solid waste directly into the designated "Solid Halogenated Organic Waste" container.[9] Avoid creating dust during transfer.

  • Labeling: The container must be clearly and accurately labeled.[11][17] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

  • Storage: Keep the container sealed at all times except when adding waste. Store it in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials, especially acids.[10][13]

Liquid Waste (Solutions) Disposal

This applies to any solutions where this compound is a solute, such as reaction mixtures or solutions in organic solvents.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container (e.g., a solvent waste carboy) specifically designated for "Halogenated Organic Liquid Waste." [11][18]

  • Segregation is Critical: Never mix halogenated waste with non-halogenated waste streams.[12][17][19] Doing so contaminates the entire volume of the non-halogenated solvent, significantly increasing disposal costs and complexity.

  • Collection: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.

  • Labeling: The liquid waste container must be meticulously labeled with:[11][17]

    • The words "Hazardous Waste"

    • The heading "Halogenated Organic Solvents"

    • A complete list of all chemical components, including solvents and solutes, with their approximate concentrations or percentages.

  • Storage: Keep the carboy sealed and stored in secondary containment within a designated and properly ventilated satellite accumulation area.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • IMMEDIATE ACTIONS:

    • Alert: Immediately notify all personnel in the vicinity.[20]

    • Evacuate: If the spill is large (greater than ~100 mL of a solution or ~50 grams of solid), involves a highly volatile solvent, or if you feel unwell, evacuate the area immediately and contact your institution's emergency response line (e.g., Public Safety or EH&S).[21]

  • CLEANUP OF SMALL, MANAGEABLE SPILLS (for trained personnel only):

    • Ensure PPE: Do not attempt cleanup without the proper PPE as detailed in Section 2.

    • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[22][23][24]

    • Absorption (Liquids): Apply absorbent material over the contained liquid, working from the outside in.

    • Collection (Solids): For solid spills, gently sweep the material to avoid creating dust.[22][23] A damp paper towel can be used to carefully wipe up the final residue.

    • Disposal of Cleanup Debris: Place all used absorbent materials, contaminated gloves, and other debris into your designated "Solid Halogenated Organic Waste" container.[24]

    • Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

Final Disposal Pathway

The ultimate disposal of this compound is not performed at the laboratory level. Your responsibility is the safe and correct collection, segregation, and labeling of the waste.

  • Request Pickup: Once your waste container is approaching full (do not overfill), follow your institution's procedures to request a pickup from the Environmental Health & Safety (EH&S) department or its designated hazardous waste contractor.[9][12]

  • Professional Management: EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Given the halogenated and nitrile nature of this compound, the most probable disposal method will be high-temperature incineration , which is designed to break the strong carbon-fluorine bonds and destroy the organic molecule completely.[3][25]

By adhering to this comprehensive protocol, you ensure that you are not only protecting yourself and your colleagues but also upholding your professional commitment to environmental stewardship.

References

  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety - Georgia Tech. [Link]

  • SPILL CLEANUP QUICK REFERENCE. University of Florida Environmental Health & Safety. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS). U.S. Environmental Protection Agency (EPA). [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]

  • Efforts toward the Recycling of Organic Fluorine Compounds. J-STAGE. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanides and Nitriles. ResearchGate. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Cyanides and nitriles, use and disposal. University of St Andrews. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. New Mexico Environment Department. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • General Chemical Spill Procedures. University of British Columbia. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Disposal Restrictions for Cyanide Waste. University of Illinois Urbana-Champaign, Division of Research Safety. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

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  • SAFETY DATA SHEET - 2-Cyanobenzoic acid. Fisher Scientific. [Link]

  • SAFETY DATA SHEET. Buckman. [Link]

  • SAFETY DATA SHEET - Ethyl 4-cyanobenzoate. Acros Organics. [Link]

  • Pesticide use and personal protective equipment. Health.vic. [Link]

  • The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]

  • Cyanide: Hydrogen Cyanide, Inorganic Cyanide Salts, and Nitriles. ResearchGate. [Link]

  • Chemical Incompatibility Chart. Princeton University Environmental Health and Safety. [Link]

  • Incompatible chemicals. University of St Andrews. [Link]

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Personal protective equipment for handling 2-cyanobenzyl 4-cyano-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In high-throughput medicinal chemistry and drug development, handling reactive structural intermediates requires more than simply donning standard lab gear; it demands a mechanistic understanding of the chemical hazards. 2-Cyanobenzyl 4-cyano-2-fluorobenzoate is a complex, electron-deficient aromatic ester. This guide synthesizes structural causality with field-proven safety protocols to ensure absolute operational security when handling this compound.

Physiochemical Hazard Profiling: The Causality of Risk

To effectively protect yourself, you must understand why the chemical behaves the way it does. The toxicological profile of this compound is driven by three specific structural features:

  • Extreme Electrophilicity (Sensitization Risk): The ester linkage connects two highly electron-withdrawing systems. The fluorine atom exerts a strong inductive pull, while the para-cyano group withdraws electron density via resonance. This renders the carbonyl carbon highly electrophilic. Upon contact with the skin, it rapidly undergoes nucleophilic attack by amino and thiol groups on dermal proteins, leading to severe covalent binding and Category 1 Skin Sensitization [1].

  • Enhanced Lipophilic Permeation: Unlike simple benzoate salts, the 2-cyanobenzyl moiety adds substantial lipophilicity[2]. This allows the molecule to easily partition into lipid membranes, meaning it will rapidly bypass compromised epidermal barriers or solvate through inappropriate, non-polar glove materials like latex.

  • Particulate Respiratory Irritation: As a solid crystalline material, fine dust generation is a critical risk. Inhalation of fluorinated aromatic nitriles causes localized mucosal irritation, classifying the parent acid components as a Category 3 Specific Target Organ Toxin (STOT SE 3) [1],. Furthermore, under extreme thermal degradation, these aromatic nitriles pose a latent risk of releasing hydrogen cyanide (HCN) and hydrogen fluoride (HF) gases.

Quantitative PPE Specification Matrix

Standard nitrile gloves are insufficient for prolonged exposure, particularly when the compound is solvated for biological assays (e.g., in DMSO or DMF). Below is the self-validating PPE matrix required for operations.

PPE CategoryMaterial / SpecificationQuantitative StandardCausality / Field Rationale
Primary Gloves Double-layered Nitrile (>0.11 mm)Breakthrough > 480 min (EN 374)Nitrile resists the permeation of the compound's lipophilic structure. Latex must never be used as it dissolves in common carrier solvents (DMSO).
Respirator N95 / FFP2 Particulate Mask>95% aerosol filtrationPrevents pulmonary deposition of airborne micro-crystals. Mandatory unless handling strictly occurs inside a closed-system isolator.
Eye Protection Form-fitting Safety GogglesANSI Z87.1 / EN 166[1]Standard safety glasses with side gaps are insufficient. Goggles prevent corneal exposure to floating dust.
Body Armor Polypropylene / Tyvek® CoatImpermeable to solid massWoven cotton coats trap toxic micro-dust, creating a chronic, invisible exposure risk over time.

Procedural Methodologies: Workflows & Validation

Every protocol utilized must act as a self-validating system —meaning the procedure inherently proves its safety at each step without relying purely on assumptions.

Step-by-Step Dispensing & Assay Preparation
  • Environmental Validation: Activate the fume hood. Self-Validating Check: Do not proceed until the digital anemometer explicitly reads a face velocity of >100 feet per minute (fpm) .

  • Strategic PPE Donning: Equip the N95 respirator and goggles. Put on the base layer of nitrile gloves. Don your lab coat, taping the glove cuffs to the sleeves to eliminate exposed wrist skin. Apply the second pair of nitrile gloves over the tape.

  • Static Mitigation: Aromatic ester powders accumulate heavy static charge. Use an anti-static ionizing gun (e.g., Zerostat) directly on the weighing boat. Causality: This prevents the highly irritating powder from jumping off the spatula and aerosolizing into your breathing zone.

  • Transfer & Solubilization: Dispense the required mass with a dedicated stainless-steel spatula. Immediately introduce the target assay solvent (e.g., anhydrous DMSO) and seal the vial.

  • Decontamination: Wipe down the analytical balance and tools with an alkaline isopropanol wipe to chemically neutralize residual trace dust before removing your PPE.

Emergency Spill & Neutralization Protocol

Because the compound is an electrophilic dust, sweeping will only exacerbate the hazard by pushing it into the air.

  • Aerosol Suppression: Immediately cover the spilled solid with damp, heavy-duty absorbent paper. Do NOT dry sweep[1].

  • Chemical Neutralization: Saturate the dampened paper with a 5% Sodium Carbonate (

    
    ) solution . Causality: The basic environment forces the rapid base-catalyzed hydrolysis of the reactive ester into 2-cyanobenzyl alcohol and 4-cyano-2-fluorobenzoate salts, effectively destroying the dangerous electrophilic center.
    
  • System Validation: Self-Validating Check: Press a universal pH test strip against the saturated area. If it reads pH 8-9, the acidic breakdown products are verified as neutralized.

  • Collection: Shovel the inert mass into a designated, sealable hazardous waste container[1].

Systems Logic & Operational Workflow Diagram

Workflow Start Start Protocol: Material Transfer Hood Validate Fume Hood Airflow (>100 fpm) Start->Hood PPE Don PPE Matrix: Gloves, N95, Goggles Hood->PPE Handle Anti-Static Weighing (Closed System) PPE->Handle Spill Spill Detected? Handle->Spill SpillYes Initiate Spill Response Spill->SpillYes Yes SpillNo Seal & Transfer to Assay Spill->SpillNo No Mitigate Dampen Area (Prevent Dust) SpillYes->Mitigate Clean Decontaminate & Surface Wipe SpillNo->Clean Neutralize Apply 5% Na2CO3 (Hydrolyze Ester) Mitigate->Neutralize Validate Self-Validation: pH Strip Test (pH 8-9) Neutralize->Validate Waste Dispose in Halogenated Waste Validate->Waste Waste->Clean

Diagram 1: Self-validating operational handling and spill mitigation workflow.

Waste Management & Incineration Directives

Due to the presence of both fluorine and cyano groups, environmental persistence is a major ecological concern.

  • Segregation: All waste containing this compound MUST be rigidly segregated into Halogenated Organic Waste streams.

  • Destruction: Ultimate disposal must be achieved via high-temperature industrial incineration. The incineration facility must be equipped with downstream alkaline wet scrubbers. Causality: Combustion of fluorinated nitriles fractures the aromatic rings but yields toxic HF (hydrofluoric acid) and NOx gases, which the wet scrubbers intercept and neutralize before atmospheric release.

References

  • Source: fishersci.
  • Source: sigmaaldrich.
  • Source: amerigoscientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.